molecular formula C7H5BBrF3O3 B1372499 3-Bromo-5-(trifluoromethoxy)phenylboronic acid CAS No. 1072951-48-4

3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1372499
CAS No.: 1072951-48-4
M. Wt: 284.82 g/mol
InChI Key: MRIQPQPZRLURMR-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrF3O3 and its molecular weight is 284.82 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIQPQPZRLURMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674733
Record name [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid
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Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-48-4
Record name B-[3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30674733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-(trifluoromethoxy)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, provide validated experimental protocols, and contextualize its application in modern synthetic chemistry.

Core Compound Profile and Physicochemical Properties

This compound is a bifunctional reagent of significant interest in organic synthesis. Its structure incorporates three key features: a boronic acid moiety for coupling reactions, a bromine atom providing an additional synthetic handle, and a trifluoromethoxy (-OCF₃) group that modulates the electronic properties of the phenyl ring. These features make it an exceptionally valuable scaffold in the construction of complex molecules, particularly in the pharmaceutical industry.[1][2]

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 284.83 g/mol [3]
Molecular Formula C₇H₅BBrF₃O₃[4][5]
CAS Number 1072951-48-4[4][5][6]
Physical Form Solid[5]
Typical Purity ≥97%[4][5][7]
Storage Conditions Inert atmosphere, room temperature[3][5]

Mechanistic Insights: The Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a cornerstone of this reagent's utility. Unlike a simple methoxy group (-OCH₃), which is electron-donating via resonance, the -OCF₃ group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[8][9] This has two profound consequences for reactivity:

  • Increased Lewis Acidity : The electron-withdrawing nature of the -OCF₃ group increases the Lewis acidity of the boronic acid. This enhanced acidity can influence reaction kinetics and stability.[8]

  • Modulation of Aryl Reactivity : The electronic properties imparted by the -OCF₃ group are highly sought after in medicinal chemistry. This group can improve key drug properties such as metabolic stability, bioavailability, and binding affinity.[1] The presence of this group on a versatile building block streamlines the synthesis of next-generation therapeutics.

Proposed Synthesis Pathway

While various proprietary methods exist, a robust and common strategy for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate. The proposed workflow for this compound begins with the corresponding dibrominated precursor, 1,3-dibromo-5-(trifluoromethoxy)benzene.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1,3-Dibromo-5-(trifluoromethoxy)benzene B Organolithium Intermediate A->B n-BuLi, THF -78 °C C Boronate Ester Intermediate B->C B(OMe)₃ D This compound C->D Aqueous Acid (e.g., HCl)

Caption: Proposed synthesis workflow for the target compound.

Expertise & Experience Note: The choice of n-Butyllithium (n-BuLi) and cryogenic conditions (-78 °C) is critical for selective monolithiation, preventing the formation of the dilithiated species. The subsequent addition of trimethyl borate forms the boronate ester, which is then hydrolyzed under acidic conditions to yield the final boronic acid product. This method is analogous to well-established procedures for preparing similar fluorinated arylboronic acids.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[13]

The Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX 1 Product Ar-Ar' OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr 2 Transmetal Transmetalation ArPdAr->Pd0 3 RedElim Reductive Elimination Base Base (e.g., K₂CO₃) ArX Ar-X ArBOH Ar'B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X).

  • Transmetalation : The boronic acid (Ar'B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl halide.

Reagents & Equipment:

  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., 4-iodotoluene) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4 mL of dioxane, 1 mL of water per 1 mmol of aryl halide).

  • Reaction Execution : Heat the mixture to 85-95 °C and stir vigorously for 4-12 hours.[13]

  • Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[13]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Senior Application Scientist's Notes (Trustworthiness & Causality):

  • Why 1.2 equivalents of boronic acid? Boronic acids can undergo self-coupling (homocoupling). Using a slight excess ensures the complete consumption of the more valuable or complex aryl halide partner.[13]

  • Choice of Base : The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Carbonates are often sufficient, but for less reactive halides, a stronger base like cesium carbonate may be required.

  • Degassed Solvents : Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvents (e.g., by sparging with argon) is a critical step to ensure catalytic turnover and achieve high yields.

  • Catalyst Selection : While Pd(PPh₃)₄ is a classic choice, modern catalysts with specialized phosphine ligands (e.g., XPhos) can offer higher efficiency, lower catalyst loading, and broader substrate scope, especially for challenging couplings.[11]

Applications in Drug Discovery and Development

This compound is explicitly categorized as a "Protein Degrader Building Block".[4] This positions it as a key reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, which are at the forefront of modern pharmacology. The ability to introduce the trifluoromethoxyphenyl moiety is highly valuable for optimizing the pharmacological profile of a drug candidate.[1][2]

The bromine atom provides a secondary point for diversification. After an initial Suzuki coupling via the boronic acid, the bromine can be used in a subsequent cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling), allowing for the rapid construction of a diverse library of complex, three-dimensional molecules from a single, versatile starting material.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science research. Its unique combination of a reactive boronic acid, a versatile bromine handle, and a powerfully modulating trifluoromethoxy group provides chemists with a reliable and efficient building block for constructing novel molecular architectures. Understanding its underlying chemical principles and employing robust, validated protocols are key to unlocking its full synthetic potential.

References

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound that has emerged as a valuable building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifluoromethoxy (-OCF₃) and bromo substituents on a phenylboronic acid scaffold provide medicinal chemists and material scientists with a powerful tool for introducing these moieties into complex molecular architectures. The trifluoromethoxy group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on practical, field-proven insights.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety considerations is paramount for its effective and safe utilization in a laboratory setting.

Core Properties

This compound is typically a white to off-white solid at room temperature.[2] Key identifying and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1072951-48-4[2][3][4]
Molecular Formula C₇H₅BBrF₃O₃[3][4]
Molecular Weight 284.8 g/mol [4]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Store in an inert atmosphere at room temperature.[2]
Safety and Handling

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from the corresponding dibrominated precursor, 1,3-dibromo-5-(trifluoromethoxy)benzene.[4][7] This method offers a regioselective route to the desired boronic acid.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is based on established methodologies for the synthesis of arylboronic acids.

Step 1: Preparation of the Lithiated Intermediate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1,3-dibromo-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq, typically a 2.5 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Causality of Experimental Choices: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent quenching of the highly reactive organolithium intermediate by moisture or oxygen. The low temperature (-78 °C) is necessary to control the exothermic reaction and prevent side reactions, such as decomposition of the organolithium species.

Step 2: Borylation

  • To the cold (-78 °C) solution of the lithiated intermediate, add triisopropyl borate (1.1 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality of Experimental Choices: Triisopropyl borate is used as the boron source. The borate ester is electrophilic and readily reacts with the nucleophilic organolithium intermediate. A slight excess of the borate ester is used to ensure complete consumption of the lithiated species.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

  • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester to the boronic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems.[8][9]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) species and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (from Ar'B(OH)3-) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- Activation Base Base Base->Ar'B(OH)3-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add boronic acid (1.2 eq) - Add aryl bromide (1.0 eq) - Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Add base (e.g., K2CO3, 2.0 eq) - Add solvent (e.g., Dioxane/Water) start->setup reaction Reaction: - Degas the mixture (Ar bubbling) - Heat to 80-100 °C - Monitor by TLC or GC/MS setup->reaction workup Work-up: - Cool to room temperature - Dilute with water - Extract with organic solvent - Wash with brine reaction->workup purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification analysis Analysis: - Characterize product (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).[3][5]

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water (e.g., 4:1 v/v).[5]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

Self-Validating System: The progress of the reaction should be monitored to confirm the consumption of starting materials and the formation of the product. The final product should be characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.[10]

Conclusion

This compound is a highly functionalized and versatile building block that offers significant advantages in the synthesis of complex organic molecules. Its trifluoromethoxy group imparts desirable physicochemical properties, while the bromo and boronic acid functionalities provide orthogonal handles for sequential cross-coupling reactions. A solid understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, enables researchers to effectively incorporate this valuable reagent into their synthetic strategies for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

3-Bromo-5-(trifluoromethoxy)phenylboronic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic acid: Structure, Synthesis, and Application

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Ihrem leitenden Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung

3-Brom-5-(trifluormethoxy)phenylboronsäure ist ein hochentwickelter chemischer Baustein, der für die moderne medizinische Chemie und die Entdeckung von niedermolekularen Medikamenten von entscheidender Bedeutung ist. Seine molekulare Architektur, die sich durch eine elektronenarme Trifluormethoxygruppe und ein strategisch platziertes Bromatom auszeichnet, bietet eine duale Reaktivität, die eine sequentielle, kontrollierte Einführung von molekularer Komplexität ermöglicht. Dieser Leitfaden bietet eine umfassende technische Untersuchung der Verbindung, von ihrer Synthese bis zu ihrer Anwendung in der Palladium-katalysierten Kreuzkupplung, insbesondere der Suzuki-Miyaura-Reaktion. Wir konsolidieren bewährte Protokolle, mechanistische Erkenntnisse und Strategien zur Fehlerbehebung, um Forschern die Möglichkeit zu geben, dieses vielseitige Reagenz effektiv in ihren Arzneimittelentwicklungsprogrammen einzusetzen.

Strategische Bedeutung in der Arzneimittelentwicklung

Die Integration von Fluor in pharmazeutische Wirkstoffe ist eine bewährte Strategie zur Verbesserung pharmakokinetischer und pharmakodynamischer Eigenschaften. Die Trifluormethoxygruppe (-OCF3) ist in dieser Hinsicht besonders vorteilhaft. Im Gegensatz zur verwandten Trifluormethylgruppe (-CF3) bietet die -OCF3-Gruppe eine einzigartige Kombination aus hoher Lipophilie und metabolischer Stabilität, während sie gleichzeitig als schwacher Wasserstoffbrückenakzeptor fungieren kann.[1][2] Diese Eigenschaften können zu einer verbesserten Zellmembranpermeabilität, einer erhöhten metabolischen Halbwertszeit und einer optimierten Bindungsaffinität am Zielort führen.

3-Brom-5-(trifluormethoxy)phenylboronsäure nutzt diese Vorteile, indem es die -OCF3-Gruppe in ein Gerüst einbettet, das für die Fragment-basierte Wirkstoffentdeckung und die Optimierung von Leitsubstanzen vorbereitet ist. Das Vorhandensein sowohl einer Boronsäure als auch eines Bromatoms ermöglicht eine orthogonale Synthesestrategie, bei der jede Position selektiv in nachfolgenden Kreuzkupplungsreaktionen funktionalisiert werden kann.

Molekulare Struktur und Reaktivitätsanalyse

Die chemische Persönlichkeit von 3-Brom-5-(trifluormethoxy)phenylboronsäure wird durch das Zusammenspiel ihrer funktionellen Gruppen bestimmt.

  • Boronsäure (-B(OH)₂): Dies ist der primäre reaktive Angriffspunkt für die Suzuki-Miyaura-Kreuzkupplung, der die Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung ermöglicht.

  • Bromatom (-Br): Als vielseitige Austrittsgruppe ermöglicht es eine zweite Kupplungsreaktion, typischerweise unter etwas schärferen Bedingungen als die Boronsäure-Kupplung. Die Reaktivitätsreihenfolge für Halogene in der oxidativen Addition an Palladium(0) ist I > Br > Cl.[3]

  • Trifluormethoxygruppe (-OCF₃): Als stark elektronenziehende Gruppe beeinflusst sie die Elektronendichte des aromatischen Rings erheblich. Dies erhöht die Reaktivität des Bromatoms bei der oxidativen Addition und beeinflusst die Kinetik der Transmetallierungsstufe, an der die Boronsäure beteiligt ist.

Molecular_Structure_Analysis Strukturelle und reaktive Merkmale cluster_functional_groups Funktionelle Gruppen Molecule 3-Brom-5-(trifluormethoxy)phenylboronsäure BoronicAcid Boronsäure (-B(OH)₂) Molecule->BoronicAcid Bromine Bromatom (-Br) Molecule->Bromine OCF3 Trifluormethoxygruppe (-OCF₃) Molecule->OCF3 Reactivity Duale Reaktivität BoronicAcid->Reactivity Suzuki-Kupplung #1 Bromine->Reactivity Suzuki-Kupplung #2 (oder andere Kupplungen) OCF3->Molecule Moduliert die Reaktivität (elektronenziehend) Suzuki_Miyaura_Cycle Katalytischer Zyklus der Suzuki-Miyaura-Kupplung Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetallierung PdII_ArX->Transmetal + [Ar'-B(OR)₃]⁻ PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reduktive Eliminierung PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, can profoundly alter a molecule's physicochemical properties. This often leads to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] 3-Bromo-5-(trifluoromethoxy)phenylboronic acid, a key building block, embodies these advantages. Its dual functionality—a bromine atom and a boronic acid group—positions it as a versatile reagent for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental nuances that ensure a successful and reproducible synthesis.

Synthetic Strategy: A Mechanistic Approach

The most reliable and common method for synthesizing arylboronic acids involves a two-step sequence:

  • Formation of an Organometallic Intermediate: This typically involves the generation of a Grignard reagent from the corresponding aryl bromide.

  • Borylation and Hydrolysis: The highly nucleophilic Grignard reagent is then reacted with a boron electrophile, usually a trialkyl borate, followed by acidic workup to yield the desired boronic acid.[3][4]

This strategy is predicated on the umpolung (polarity reversal) of the aromatic carbon atom. The electrophilic carbon of the aryl bromide is converted into a nucleophilic carbon in the Grignard reagent, enabling it to attack the electrophilic boron atom of the borate ester.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow A 1,3-Dibromo-5-(trifluoromethoxy)benzene (Starting Material) C Grignard Reagent Formation (Reflux) A->C B Magnesium (Mg) turnings Anhydrous THF B->C D 3-Bromo-5-(trifluoromethoxy)phenylmagnesium bromide (Intermediate) C->D Formation of organometallic F Borylation Reaction D->F E Trimethyl borate B(OMe)3 Anhydrous THF, -78 °C E->F G Boronate Ester Complex (Intermediate) F->G Nucleophilic attack on Boron I Hydrolysis/Workup G->I H Acidic Hydrolysis (e.g., aq. HCl) H->I J This compound (Crude Product) I->J Protonation K Purification (Recrystallization / Acid-Base Extraction) J->K L Pure Product K->L Isolation

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the synthesis of arylboronic acids via Grignard reagents.[5][6] The starting material for this synthesis is 1,3-dibromo-5-(trifluoromethoxy)benzene. The regioselectivity of the Grignard formation is driven by the statistical likelihood of reaction at either of the two equivalent bromine-substituted positions.

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) before use, and anhydrous solvents are essential.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/WeightNotes
1,3-Dibromo-5-(trifluoromethoxy)benzene323.9050.016.2 gStarting material
Magnesium turnings24.3160.01.46 gMust be activated
Anhydrous Tetrahydrofuran (THF)72.11-~200 mLDistilled from sodium/benzophenone ketyl
Iodine253.811 crystal~10 mgTo initiate the Grignard reaction
Trimethyl borate103.9175.08.1 mLShould be freshly distilled
Hydrochloric Acid (2 M aqueous)36.46-~150 mLFor hydrolysis and workup
Diethyl ether74.12-As neededFor extraction
Hexane86.18-As neededFor recrystallization
Anhydrous Sodium Sulfate142.04-As neededDrying agent
Step-by-Step Procedure

Part 1: Grignard Reagent Formation

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the top of the condenser and dropping funnel with calcium chloride drying tubes or connect to a nitrogen/argon line. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Place the magnesium turnings (1.46 g) in the reaction flask. Add a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 1,3-dibromo-5-(trifluoromethoxy)benzene (16.2 g) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.[7] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Reagent Synthesis: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy, grayish-brown mixture. Cool the flask to room temperature.

Part 2: Borylation and Hydrolysis

  • Borylation: In a separate flame-dried 1 L flask, prepare a solution of trimethyl borate (8.1 mL) in 100 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent from Part 1 to the cold trimethyl borate solution via a cannula. It is critical to maintain the temperature below -70 °C during the addition to minimize side reactions.[8] After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by adding 150 mL of cold 2 M aqueous hydrochloric acid. Stir vigorously for 30 minutes. An exothermic reaction will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification

Arylboronic acids are often challenging to purify via standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines).[9][10]

  • Acid-Base Extraction (Optional but Recommended): Dissolve the crude solid in diethyl ether. Extract with a 1 M NaOH solution. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. Wash the aqueous layer with a small amount of diethyl ether to remove non-acidic impurities. Cool the aqueous layer in an ice bath and re-acidify with 2 M HCl until the pH is ~2. The pure boronic acid should precipitate out.[11]

  • Recrystallization: Collect the precipitated solid by vacuum filtration. Recrystallize the solid from a suitable solvent system, such as a mixture of hot water and ethanol or hexane/ethyl acetate, to yield pure this compound as a white to off-white solid.[1]

Conclusion: A Versatile Tool for Chemical Innovation

The synthetic protocol detailed in this guide provides a reliable pathway to this compound, a valuable reagent in modern organic synthesis. The strategic placement of the bromine, trifluoromethoxy, and boronic acid functionalities makes it an ideal precursor for creating novel pharmaceutical candidates and advanced materials. A thorough understanding of the reaction mechanism and careful attention to anhydrous conditions are paramount for achieving high yields and purity. This compound will undoubtedly continue to be a cornerstone in the development of next-generation molecules with tailored properties.

References

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a specialized building block used in organic synthesis, particularly in cross-coupling reactions.[1] Its unique trifluoromethoxy and bromo functionalities make it a valuable reagent in the development of novel pharmaceutical compounds and other advanced materials. However, as with all boronic acids, it is crucial to understand its potential hazards to ensure safe handling.

While specific toxicological properties for this compound are not extensively documented in publicly available literature, data from structurally similar arylboronic acids and related fluorinated compounds provide a basis for a cautious approach.[2][3] Arylboronic acids have been noted as potentially weakly mutagenic in some microbial assays, highlighting the importance of minimizing exposure.[2]

1.1 GHS Hazard Classification (Anticipated)

Based on data for similar compounds, the anticipated Globally Harmonized System (GHS) classification for this compound is as follows. Note that the definitive classification should always be obtained from the supplier's SDS.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritation

This table is based on classifications for similar boronic acid compounds.[4][5]

1.2 Physical and Chemical Properties

PropertyValue
CAS Number1072951-48-4[6][7][8]
Molecular FormulaC7H5BBrF3O3[6][8]
Molecular Weight284.8 g/mol [8]
Physical FormSolid[6]
Storage TemperatureRoom temperature, under inert atmosphere[6]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are fundamental to mitigating the risks associated with handling this compound.

2.1 Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] For weighing and transferring solids, a certified chemical fume hood is mandatory to prevent inhalation of dust particles.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]

2.2 Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye Protection: Tight-sealing safety goggles or a face shield are essential to prevent eye contact.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but always consult your institution's glove compatibility chart.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[9]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[5]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

3.1 Handling

  • Avoid Dust Formation: This compound is a solid, and care must be taken to avoid generating dust during handling.[4][9]

  • Inert Atmosphere: Some boronic acids can be sensitive to air and moisture.[9] While room temperature storage is indicated, storing under an inert atmosphere like argon or nitrogen is a best practice to prevent degradation.[6]

  • Grounding: To prevent electrostatic discharge, which could ignite fine dust particles, ensure that equipment is properly grounded.[4]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[10] Wash hands thoroughly after handling.[4]

3.2 Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][9]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

  • Temperature: Store at room temperature.[8]

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1 First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[12] Seek immediate medical attention.[12][13]
Skin Contact Remove all contaminated clothing.[11] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][12] If skin irritation persists, seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[11][13]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[12][13]

4.2 Accidental Release Measures

A small spill can be managed by trained personnel with the appropriate PPE. For large spills, evacuate the area and contact your institution's emergency response team.

Spill Cleanup Protocol:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading.

  • Absorb: Carefully sweep or scoop up the solid material, avoiding dust generation.[9] Place the material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[10]

Section 5: Fire-Fighting Measures

While arylboronic acids are not typically flammable, they can decompose under fire conditions to produce hazardous gases.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][4]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[3][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling.

  • Reactivity: Generally stable under normal conditions.[3]

  • Conditions to Avoid: Exposure to moist air or water, as some boronic acids are hygroscopic.[9][14] Also, avoid incompatible products and excess heat.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[3][5]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[9]

Visualized Workflow: Accidental Spill Response

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Sweep/Scoop Solid Contain->Absorb Containerize Place in Labeled Container Absorb->Containerize Decontaminate Clean Spill Area Containerize->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

References

An In-Depth Technical Guide to (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

IUPAC Name: (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of the versatile reagent, (3-bromo-5-(trifluoromethoxy)phenyl)boronic acid. With its unique electronic and structural features, this building block is of significant interest in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

(3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid belongs to the class of fluorinated arylboronic acids, which are pivotal reagents in modern organic synthesis. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, into organic molecules can profoundly influence their physicochemical and biological properties. The -OCF₃ group, in particular, is highly lipophilic and electron-withdrawing, and can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of a bromine atom provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This dual functionality makes (3-bromo-5-(trifluoromethoxy)phenyl)boronic acid a valuable asset in the construction of novel molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of (3-bromo-5-(trifluoromethoxy)phenyl)boronic acid is presented in the table below.

PropertyValue
IUPAC Name (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid
CAS Number 1072951-48-4
Molecular Formula C₇H₅BBrF₃O₃
Molecular Weight 284.82 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage Inert atmosphere, room temperature

Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid

The synthesis of (3-bromo-5-(trifluoromethoxy)phenyl)boronic acid can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic pathway involves the preparation of the key intermediate, 1-bromo-3-(trifluoromethoxy)benzene, followed by its conversion to the desired boronic acid.

Synthesis of the Precursor: 1-Bromo-3-(trifluoromethoxy)benzene

The synthesis of 1-bromo-3-(trifluoromethoxy)benzene can be approached from 3-(trifluoromethoxy)aniline. A common strategy involves a Sandmeyer reaction, a robust method for the conversion of an amino group on an aromatic ring to a halide.

  • Diazotization:

    • In a well-ventilated fume hood, dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq.).

    • Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr (48%).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 1-bromo-3-(trifluoromethoxy)benzene can be purified by vacuum distillation or column chromatography on silica gel.

Borylation of 1-Bromo-3-(trifluoromethoxy)benzene

The final step is the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through a halogen-metal exchange followed by reaction with a borate ester.

  • Halogen-Metal Exchange:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Borylation:

    • To the freshly prepared organolithium solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) at 0 °C.

    • Extract the product with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_borylation Borylation Aniline 3-(Trifluoromethoxy)aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HBr 0-5 °C ArylBromide 1-Bromo-3-(trifluoromethoxy)benzene Diazonium->ArylBromide CuBr Sandmeyer Reaction Organolithium Organolithium Intermediate ArylBromide->Organolithium n-BuLi, THF -78 °C BoronicAcid (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid Organolithium->BoronicAcid 1. B(O-iPr)₃ 2. H₃O⁺ SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product

Navigating the Solubility Landscape of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a key building block in modern medicinal chemistry and materials science, prized for its utility in cross-coupling reactions. However, its effective application is contingent upon a thorough understanding of its solubility characteristics, a property that governs reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a systematic approach to solvent selection, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This guide aims to bridge the current gap in publicly available, specific solubility data for this reagent, empowering researchers to optimize its use in their synthetic endeavors.

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a reagent is a critical, yet often overlooked, parameter that dictates the success of a chemical transformation. For this compound, a solid at room temperature, understanding its behavior in various solvents is paramount. Inadequate solubility can lead to poor reaction yields, difficult purifications, and challenges in analytical characterization. Conversely, a well-characterized solubility profile enables rational solvent selection for homogeneous reaction conditions, efficient downstream processing, and the development of robust and scalable synthetic protocols. This guide provides the foundational knowledge and practical methodologies to comprehensively assess and leverage the solubility of this important synthetic intermediate.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups. A judicious analysis of its structure provides valuable predictive insights into its solubility behavior.

  • The Arylboronic Acid Moiety: Phenylboronic acids generally exhibit low solubility in water.[1][2] This is attributed to the hydrophobic nature of the phenyl ring. However, the boronic acid group, -B(OH)₂, is capable of hydrogen bonding, which can impart some solubility in polar protic solvents. It's important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), a process that can be influenced by the solvent and temperature, further complicating solubility studies.[3]

  • The Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a powerful modulator of molecular properties. It is known to be highly lipophilic, significantly more so than a methoxy group, which generally enhances solubility in organic solvents and biological membranes.[4] This increased lipophilicity is a key attribute for improving the pharmacokinetic profiles of drug candidates.[5] The strong electron-withdrawing nature of the -OCF₃ group also influences the electronic properties of the aromatic ring.[4]

  • The Bromo Substituent (-Br): The bromine atom is a bulky, lipophilic substituent. Its presence further contributes to the overall nonpolar character of the molecule, suggesting a preference for less polar organic solvents.

Collective Impact: The combination of a large, hydrophobic aromatic system with two lipophilic substituents (Br and OCF₃) strongly suggests that this compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents. The boronic acid functional group provides a potential handle for solubility in polar organic solvents that can engage in hydrogen bonding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1072951-48-4
Molecular Formula C₇H₅BBrF₃O₃[6]
Molecular Weight 284.83 g/mol
Physical Form Solid
Storage Temperature Room temperature, under inert atmosphere

A Strategic Approach to Solvent Selection

Given the absence of specific solubility data, a systematic screening of solvents is the most effective strategy. The following categories of solvents should be considered, progressing from nonpolar to polar, to establish a comprehensive solubility profile.

  • Apolar Solvents: (e.g., Hexanes, Toluene, Dichloromethane) - The high lipophilicity of the molecule suggests that it may have some solubility in these solvents, particularly chlorinated solvents.

  • Ethereal Solvents: (e.g., Diethyl ether, Tetrahydrofuran (THF), Dioxane) - Ethers are excellent solvents for many boronic acids and are often used in Suzuki-Miyaura coupling reactions.[7]

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) - The polarity of these solvents, coupled with their ability to accept hydrogen bonds, may facilitate the dissolution of the boronic acid.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) - Alcohols can act as both hydrogen bond donors and acceptors, potentially leading to good solubility.

  • Aqueous Systems: (e.g., Water, Buffered solutions) - While expected to be low, quantifying the aqueous solubility is crucial for applications involving biphasic reaction conditions or for understanding its environmental fate. The solubility of boronic acids can be pH-dependent, so evaluation in buffered solutions is also recommended.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method, which relies on detecting the temperature at which a suspension becomes a clear solution, is a robust and widely used technique for determining the solubility of crystalline compounds.[3][8] This method is particularly advantageous as it allows for the acquisition of solubility data over a range of temperatures.

5.1. Materials and Equipment

  • This compound (purity ≥97%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Sealed glass vials with magnetic stir bars

  • Controlled temperature bath with a programmable temperature ramp

  • Turbidity sensor or a laser light source and detector

  • Temperature probe (± 0.1 °C)

  • Data acquisition system

5.2. Step-by-Step Methodology

  • Sample Preparation: Accurately weigh a known mass of this compound into a glass vial.

  • Solvent Addition: Add a precise volume or mass of the chosen solvent to the vial.

  • Sealing and Placement: Securely seal the vial and place it in the controlled temperature bath.

  • Initial Equilibration: Set the initial temperature to a point where the compound is expected to be insoluble and begin vigorous stirring.

  • Controlled Heating: Program a slow and steady temperature ramp (e.g., 0.5 °C/min) to ensure thermal equilibrium is maintained.

  • Turbidity Monitoring: Continuously monitor the turbidity of the suspension. The dissolution point is the temperature at which the last solid particles disappear, resulting in a sharp decrease in turbidity.

  • Data Recording: Record the dissolution temperature for the specific concentration.

  • Repeatability: Repeat the measurement for the same concentration to ensure reproducibility.

  • Concentration Variation: Repeat steps 1-8 for a range of different concentrations to construct a solubility curve.

5.3. Data Analysis and Presentation

The collected data should be presented as a solubility curve, plotting the concentration of the solute (in mol/L or g/100 mL) against the dissolution temperature. This graphical representation provides an intuitive understanding of the compound's solubility behavior as a function of temperature.

Visualization of the Experimental Workflow

The logical flow of the dynamic method for solubility determination is illustrated in the following diagram.

Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal place Place in Bath seal->place stir Start Stirring place->stir heat Controlled Heating stir->heat monitor Monitor Turbidity heat->monitor record Record Temperature monitor->record repeat_exp Repeat for Concentration record->repeat_exp vary_conc Vary Concentration repeat_exp->vary_conc vary_conc->weigh New Sample plot Plot Solubility Curve vary_conc->plot

Caption: Workflow for the dynamic determination of solubility.

Safety Considerations

As with any chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Conclusion

References

A Spectroscopic Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-(trifluoromethoxy)phenylboronic acid has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethoxy and bromo substitutions on the phenylboronic acid scaffold offer distinct electronic and steric properties, enabling novel molecular designs in drug development and organic electronics. This guide provides an in-depth analysis of the spectral characteristics of this compound, offering researchers a comprehensive reference for its identification and characterization. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic analysis and supported by data from analogous structures.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly modulate the physicochemical properties of molecules. The -OCF₃ group, in particular, is highly sought after in drug design as it can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the aromatic ring. The presence of a bromine atom further adds a versatile handle for subsequent chemical modifications. A thorough understanding of the spectral signature of this compound is therefore paramount for its effective utilization in research and development.

Molecular Structure and Isotopic Considerations

Before delving into the spectral data, it is essential to visualize the molecule's structure and consider its isotopic composition, which will be particularly relevant in mass spectrometry.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for reproducibility.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be necessary.

  • ¹⁹F and ¹¹B NMR: If available, these experiments provide direct information about the fluorine and boron environments, respectively.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will be characterized by signals from the aromatic protons and the hydroxyl protons of the boronic acid group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
B(OH )₂8.0 - 8.5Broad singlet-Exchangeable protons, chemical shift is solvent and concentration-dependent.
Ar-H 7.8 - 8.2MultipletJ(H,H) ≈ 1-3 HzThe aromatic protons will appear as multiplets due to small meta and para couplings. The electron-withdrawing nature of the bromo, trifluoromethoxy, and boronic acid groups will shift these protons downfield.

Expert Insights: The broadness of the B(OH)₂ signal is a result of chemical exchange with residual water and quadrupole broadening from the boron nucleus. Addition of a drop of D₂O will cause this signal to disappear, a classic method for its confirmation. The aromatic region may appear complex due to the similar electronic environments of the three protons. 2D NMR techniques like COSY could be employed for unambiguous assignment.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton.

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constant (¹JCF in Hz) Rationale
C -B~130-135Singlet-Carbon directly attached to boron.
C -Br~120-125Singlet-Carbon bearing the bromine atom.
C -OCF₃~150-155Quartet~2-5Carbon attached to the trifluoromethoxy group, showing small coupling to the fluorine atoms.
Ar-C H~125-140Singlet-Aromatic methine carbons.
OC F₃~120Quartet~255-260The carbon of the trifluoromethoxy group exhibits a characteristic large one-bond coupling to the three fluorine atoms.[1]

Trustworthiness Check: The observation of a quartet with a large coupling constant (¹JCF > 250 Hz) is a definitive indicator of the -OCF₃ group.[1] This self-validating feature is a cornerstone of the compound's characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Data Acquisition

Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H stretch (B(OH)₂)3200-3600Strong, BroadCharacteristic of the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.
C-H stretch (aromatic)3000-3100MediumTypical for C-H bonds on an aromatic ring.
C=C stretch (aromatic)1550-1650Medium-StrongSkeletal vibrations of the phenyl ring.
B-O stretch1300-1400StrongA characteristic and strong absorption for boronic acids.
C-F stretch (-OCF₃)1100-1300StrongThe C-F bonds give rise to very strong absorptions.
C-Br stretch500-600MediumThe C-Br stretching vibration appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: MS Data Acquisition

Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron ionization (EI) can also be used and will provide more fragmentation information.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine the most sensitive detection method.

MS Spectral Analysis

Molecular Ion (M⁺): The molecular weight of this compound is 284.82 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two peaks of nearly equal intensity at m/z values corresponding to [C₇H₅B⁷⁹BrF₃O₃]⁺ and [C₇H₅B⁸¹BrF₃O₃]⁺.

Fragmentation Pathway: Under EI conditions, the molecule is expected to fragment in a predictable manner.

G M [M]+. m/z = 284/286 frag1 [M - H₂O]+. m/z = 266/268 M->frag1 - H₂O frag2 [M - B(OH)₂]+. m/z = 241/243 M->frag2 - B(OH)₂ frag3 [M - OCF₃]+. m/z = 199/201 frag2->frag3 - F frag4 [C₆H₄Br]+. m/z = 155/157 frag2->frag4 - OCF₂

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectral characterization of this compound is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The combination of NMR, IR, and MS provides a detailed and validated structural confirmation. The characteristic signals, such as the large ¹JCF coupling in ¹³C NMR, the broad O-H stretch in IR, and the distinct isotopic pattern of bromine in MS, serve as reliable diagnostic markers for researchers and scientists in the field of drug development and materials science. This guide provides a robust framework for the interpretation of this key synthetic building block.

References

A Senior Application Scientist's Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid: Commercial Availability, Quality Control, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. 3-Bromo-5-(trifluoromethoxy)phenylboronic acid has emerged as a critical building block, providing a versatile scaffold that combines the unique electronic characteristics of the trifluoromethoxy group with the synthetic handles of a boronic acid and a bromo substituent. This guide offers an in-depth technical overview of its commercial availability, critical quality control parameters, and core applications, designed to empower researchers in leveraging this potent reagent for their synthetic campaigns.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its successful application and storage. This compound is a solid material under standard conditions, with specific handling requirements to ensure its long-term stability.

PropertyValueSource(s)
CAS Number 1072951-48-4[1][2][3][4][5]
Molecular Formula C₇H₅BBrF₃O₃[1][2]
Molecular Weight 284.83 g/mol [1][5]
Physical Form Solid / Powder[1][6]
Purity Typically ≥97%[1][2][3]
Storage Conditions Inert atmosphere, room temperature[1][2][4]

Commercial Sourcing and Availability

This compound is readily available from a range of specialized chemical suppliers. Procurement options typically vary in scale, from milligrams for initial screening to multi-gram quantities for developmental work. When selecting a supplier, researchers should consider not only cost but also the availability of comprehensive analytical data (e.g., Certificate of Analysis), stated purity, and lead times.

SupplierProduct IdentifierTypical PurityAvailable Quantities
Sigma-Aldrich AOB64009341497%5 g, 10 g, 25 g[5]
AOBChem AOB64009341497%5 g, 10 g, 25 g, 100 g[5][7]
CP Lab Safety -min 97%25 g[2]
BLDpharm 1072951-48-4-Inquire for sizes
Pure Chemistry Scientific Inc. 1072951-48-497%Inquire for sizes[3]
Chemos GmbH & Co. KG 1072951-48-4-Inquire for sizes[8]

Note: Availability and sizing are subject to change. It is recommended to consult the supplier's website for the most current information. This product is intended for professional research and commercial use only[2].

Synthesis, Quality Control, and Impurity Profile

3.1. General Synthetic Route

While supplier-specific synthetic routes are proprietary, arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (typically a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. The workflow below illustrates this general, well-established pathway.

Caption: Generalized synthetic workflow for an arylboronic acid.

3.2. The Criticality of Quality Control

The success of subsequent reactions, particularly palladium-catalyzed cross-couplings, is highly dependent on the purity of the boronic acid reagent. A robust quality control (QC) process is essential to validate the identity and purity of the material.

QC_Workflow start Incoming Batch of This compound nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C, ¹¹B) start->nmr Structure Verification ms Mass Spectrometry (MS) start->ms Molecular Weight Confirmation purity_check Purity Assessment (e.g., HPLC, qNMR) nmr->purity_check ms->purity_check final_product Qualified Reagent (≥97% Purity) purity_check->final_product Pass fail Batch Rejected purity_check->fail Fail Suzuki_Coupling boronic_acid This compound product Coupled Product (R-Aryl-Br) boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->product catalyst Pd Catalyst + Base product->catalyst

References

Methodological & Application

Application Note & Protocols: Synthesis of Functionalized Biaryl Compounds Using 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of biaryl compounds utilizing 3-Bromo-5-(trifluoromethoxy)phenylboronic acid as a key building block. Biaryl scaffolds are central motifs in medicinal chemistry, materials science, and agrochemicals.[1][2] The incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design.[3][4] Furthermore, the presence of a bromine atom on the boronic acid's phenyl ring offers a valuable synthetic handle for subsequent post-coupling functionalization, enabling the creation of complex, multi-substituted aryl systems. This guide details the mechanistic basis, key reaction parameters, a robust experimental protocol for Suzuki-Miyaura cross-coupling, and data on reaction scope and purification.

Introduction: Strategic Value of the Reagent

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[5][6] Its success is rooted in the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boronic acid reagents.[7]

This compound is a particularly strategic reagent for two primary reasons:

  • The Trifluoromethoxy (-OCF3) Group: This functional group is a bioisostere of other groups but possesses unique electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence the pharmacokinetic profile of a drug candidate by enhancing membrane permeability and improving metabolic stability.[3]

  • The Bromo (-Br) Substituent: The bromine atom is an excellent leaving group for a secondary cross-coupling reaction. This "bi-functional" nature allows for a two-stage synthetic strategy: first, a Suzuki-Miyaura coupling via the boronic acid group, followed by a second, different coupling reaction (e.g., another Suzuki, Sonogashira, Buchwald-Hartwig) at the bromine site. This enables the rapid assembly of complex, non-symmetrical poly-aryl structures.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

The reaction proceeds via a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[8][9][10] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Catalytic Cycle Overview

The catalytic cycle is a well-established sequence of organometallic transformations.[8][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[9][10]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[9][10]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia re_label Reductive Elimination pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib oa_label Oxidative Addition pdiib->pd0 tm_label Transmetalation oa_label->pd0 Ar-X tm_label->pdiia Ar'-B(OR)₂ (Base) re_label->pdiib Ar-Ar'

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components.

  • Palladium Catalyst/Precatalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts often offer higher efficiency.[9] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or used as pre-formed precatalysts (e.g., XPhos-Pd-G2), are highly effective for coupling challenging substrates, including electron-deficient boronic acids and sterically hindered partners.[6][12] These advanced catalysts can facilitate reactions at lower temperatures and catalyst loadings.[12]

  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[7] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the sensitivity of functional groups on the substrates; K₃PO₄ is a strong, non-nucleophilic base often effective for difficult couplings, while K₂CO₃ is a milder and economical option for more reactive partners.[13]

  • Solvent System: The choice of solvent must facilitate the dissolution of both organic and inorganic reagents. Aprotic polar solvents like 1,4-dioxane, toluene, or DME, often mixed with water to dissolve the inorganic base, are standard. Anhydrous conditions can also be employed, particularly with boronic esters, to prevent competitive protodeboronation.[14]

  • Temperature: Reaction temperatures typically range from 80-110 °C. However, microwave-assisted protocols can significantly shorten reaction times by reaching higher temperatures (e.g., 120-150 °C) rapidly and efficiently.[6]

Experimental Protocols

The following protocols provide a general framework. Optimization may be necessary for specific substrate combinations.

General Workflow

A typical experimental workflow involves careful preparation, execution under inert conditions, and systematic purification.

Workflow Figure 2: Experimental Workflow for Biaryl Synthesis A 1. Reagent Preparation (Weighing & Degassing) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Suzuki Coupling (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Work-up (Extraction & Washing) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Figure 2: Experimental Workflow for Biaryl Synthesis.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Degassed Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 ratio)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane (e.g., 8 mL) via syringe.

  • In a separate vial, dissolve the base (2.5 mmol) in degassed water (2 mL) and add it to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).

  • Upon completion, cool the mixture to room temperature.

Post-Reaction Work-up and Purification
  • Dilute the cooled reaction mixture with ethyl acetate (20 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[9]

Data Presentation: Reaction Scope and Yields

The utility of this compound is demonstrated by its successful coupling with a variety of aryl halides. The table below summarizes typical results.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8512~85-95
21-Iodo-4-nitrobenzenePdCl₂(dppf) (2)K₃PO₄Dioxane/H₂O906~90-98
32-BromopyridineXPhos-Pd-G2 (2)K₃PO₄THF/H₂O804~88-96
44-ChlorotolueneRuPhos-Pd-G3 (4)K₂CO₃Toluene/H₂O11024~70-80
5Methyl 4-bromobenzoatePd(OAc)₂/SPhos (2)Cs₂CO₃Dioxane/H₂O1008~92-99

Yields are representative and based on isolated product after purification. Conditions may vary based on specific literature procedures.

Applications in Drug Development and Further Synthesis

The synthesized biaryl compounds serve as valuable intermediates. The trifluoromethoxy group is a key feature in many modern pharmaceuticals, enhancing their drug-like properties.[15][16] The remaining bromo-substituent is a versatile handle for introducing further molecular complexity, enabling access to terphenyls and other poly-aryl systems through subsequent cross-coupling reactions.[17] This dual-functionality makes the title reagent a powerful tool for building libraries of complex molecules for high-throughput screening in drug discovery programs.[1][18]

References

Application Notes & Protocols for 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the effective utilization of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid (CAS 1072951-48-4) in synthetic organic chemistry. We present detailed, field-proven protocols for both the synthesis of the boronic acid and its subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The guide is structured to provide researchers, medicinal chemists, and process development scientists with not only step-by-step procedures but also the underlying chemical principles and strategic considerations for optimizing reaction outcomes. Emphasis is placed on addressing the unique challenges posed by electron-deficient arylboronic acids, such as protodeboronation, to ensure robust and reproducible results.

Introduction and Compound Profile

This compound is a key synthetic building block, particularly valuable in the fields of medicinal chemistry and materials science.[1][2] Its structure incorporates three critical functionalities:

  • A Boronic Acid Moiety: Enables participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[3]

  • A Bromo Substituent: Provides a handle for subsequent orthogonal cross-coupling reactions, allowing for sequential, site-selective functionalization of the aromatic ring.

  • A Trifluoromethoxy (-OCF₃) Group: This electron-withdrawing group significantly influences the electronic properties of the molecule. The -OCF₃ group is a prevalent substituent in modern pharmaceuticals due to its ability to enhance metabolic stability, improve lipophilicity, and modulate pKa.[4]

The electron-deficient nature of this arylboronic acid, however, presents specific challenges, primarily an increased susceptibility to protodeboronation under standard Suzuki-Miyaura conditions.[5] This guide provides robust protocols designed to mitigate this and other potential side reactions.

Compound Properties:

PropertyValueReference
CAS Number 1072951-48-4
Molecular Formula C₇H₅BBrF₃O₃
Molecular Weight 284.82 g/mol
Appearance White to off-white solid
Storage Inert atmosphere, room temperature

Synthesis Protocol: Preparation of this compound

The synthesis of arylboronic acids is most commonly achieved via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester, followed by acidic hydrolysis. The following protocol is adapted from established procedures for structurally similar halogenated aromatic compounds.[5]

Reaction Scheme: 1,3-Dibromo-5-(trifluoromethoxy)benzene → (via n-BuLi) → Intermediate Aryllithium → (via B(OMe)₃) → Boronate Ester → (via HCl) → this compound

Diagram: Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Lithiation & Borylation cluster_workup Workup & Isolation A Flame-dry glassware under vacuum B Backfill with Argon/Nitrogen A->B C Add 1,3-Dibromo-5-(trifluoromethoxy)benzene and anhydrous THF B->C D Cool to -78 °C (acetone/dry ice bath) C->D E Slowly add n-Butyllithium (n-BuLi) Maintain T < -70 °C D->E F Stir for 1 hour at -78 °C E->F G Slowly add Trimethyl borate (B(OMe)3) Maintain T < -70 °C F->G H Warm slowly to room temperature overnight G->H I Cool to 0 °C and quench with 2M HCl H->I J Extract with Ethyl Acetate I->J K Wash organic layer with brine J->K L Dry (Na₂SO₄), filter, and concentrate K->L M Recrystallize from Hexane/EtOAc L->M

Caption: Workflow for the synthesis of the title boronic acid.

Materials and Reagents:
  • 1,3-Dibromo-5-(trifluoromethoxy)benzene

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Trimethyl borate, B(OMe)₃

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1,3-dibromo-5-(trifluoromethoxy)benzene (1.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (approx. 0.2 M concentration relative to the aryl bromide) via cannula.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

  • Borylation:

    • To the cold aryllithium solution, add trimethyl borate (1.2 equiv) dropwise, again maintaining an internal temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

  • Warm-up and Quench:

    • Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Stir overnight (approx. 16 hours).

    • Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the pH is acidic (~pH 2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine (1x volume).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude solid can be purified by recrystallization or by trituration with a hexanes/ethyl acetate solvent system to yield the final product.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The electron-withdrawing -OCF₃ group makes this compound prone to protodeboronation, a key side reaction that lowers yield.[5] To overcome this, the choice of catalyst, base, and solvent is critical. Modern palladium precatalysts featuring bulky, electron-rich phosphine ligands are highly effective for these challenging substrates.[3]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) center->Ar-Pd(II)-X(L₂)  + Ar-X Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->center Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂)  + [R-B(OH)₃]⁻  - X⁻ Base (OH⁻) Base (OH⁻) Transmetalation Transmetalation [R-B(OH)₃]⁻ [R-B(OH)₃]⁻ Ar-Pd(II)-R(L₂)->Pd(0)L₂  - Ar-R Reductive\nElimination Reductive Elimination Ar-R Ar-R

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

Recommended Reaction Conditions:

The following is a robust, general protocol for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

ComponentRecommended Reagent/ConditionMol % / Equiv.Rationale & Causality
Boronic Acid This compound 1.2 - 1.5 equivA slight excess is used to compensate for potential homocoupling and protodeboronation, driving the reaction to completion.
Coupling Partner Aryl or Heteroaryl Bromide/Chloride1.0 equivThe limiting reagent. Aryl chlorides may require more active catalyst systems (e.g., those with Buchwald ligands).
Pd Catalyst Pd(dppf)Cl₂ or XPhos Pd G3 1 - 3 mol%Pd(dppf)Cl₂ is a reliable, air-stable Pd(II) precatalyst. For more challenging couplings, XPhos Pd G3 provides a highly active Pd(0) source in situ, promoting efficient oxidative addition and preventing side reactions.[3]
Base K₃PO₄ or Cs₂CO₃ 2.0 - 3.0 equivA moderately strong, non-nucleophilic base is crucial. It activates the boronic acid to form the boronate species, which is essential for transmetalation, without being overly harsh, thus minimizing protodeboronation.
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1) 0.1 - 0.2 MDioxane effectively solubilizes organic reagents, while a small amount of water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Temperature 80 - 110 °C-Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly oxidative addition.
Atmosphere Argon or Nitrogen-Essential to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Step-by-Step Protocol:
  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Degassing:

    • Seal the flask with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles. This step is critical to remove oxygen.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) to the flask. The mixture may change color upon catalyst addition.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) in a pre-heated oil bath.

    • Stir vigorously for 4-24 hours. Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield / No Reaction Inactive catalyst; inefficient oxidative addition or transmetalation.1. Ensure Rigorous Degassing: Oxygen deactivates the Pd(0) catalyst. 2. Switch Catalyst: For unreactive aryl chlorides or sterically hindered partners, use a more active catalyst system like a Buchwald G3 precatalyst with a ligand such as SPhos or XPhos.[3] 3. Increase Temperature: Carefully increase the reaction temperature in 10 °C increments.
Protodeboronation The -B(OH)₂ group is replaced by -H. Caused by harsh basic conditions, excess water, or high temperature.1. Use a Milder Base: Consider switching from K₃PO₄ to K₂CO₃ or KF. 2. Reduce Water Content: Use a solvent ratio with less water (e.g., 10:1 Dioxane/H₂O). 3. Convert to Boronic Ester: For particularly sensitive substrates, convert the boronic acid to a more stable pinacol (BPin) or MIDA ester prior to coupling. These derivatives are more resistant to protodeboronation.[5]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl. Often catalyzed by palladium in the presence of oxygen.1. Improve Degassing: Rigorously exclude oxygen from the reaction. 2. Stoichiometry Control: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Poor Solubility Reagents, particularly the base, are not fully dissolved.1. Use a Different Solvent: Consider solvent systems like DME/H₂O or Toluene/EtOH/H₂O. 2. Finely Grind the Base: Ensure the inorganic base is a fine powder to maximize its surface area and improve solubility.

References

Application Note: Strategic Use of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore the unique physicochemical properties conferred by the trifluoromethoxy and bromo moieties, detail a comprehensive protocol for its use in Suzuki-Miyaura cross-coupling reactions, and present a conceptual workflow for its integration into a PROTAC scaffold. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction to PROTACs and the Role of Advanced Building Blocks

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, with PROTACs at its forefront.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] They consist of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two ligands.[2]

The modular nature of PROTACs allows for rational design, but their synthesis is often complex. The success of a PROTAC candidate depends heavily on the physicochemical properties of its constituent parts. Therefore, the selection of advanced chemical building blocks is critical for optimizing properties such as cell permeability, metabolic stability, and binding affinity. This compound is a prime example of such a building block, offering a unique combination of functionalities to address common challenges in PROTAC development.

The Trifluoromethoxy Advantage in Drug Design

The strategic incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry.[3] The trifluoromethoxy (-OCF3) group, in particular, offers a powerful tool for fine-tuning the properties of drug candidates.[4][5][6]

  • Enhanced Metabolic Stability : The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making them highly resistant to metabolic degradation by enzymes like cytochrome P450s.[4][6][7] This can significantly increase the in vivo half-life of a PROTAC.

  • Modulation of Lipophilicity : The -OCF3 group substantially increases lipophilicity, often more so than a trifluoromethyl (-CF3) group.[4][6] This property is crucial for enhancing a molecule's ability to cross cellular membranes and achieve better oral bioavailability—a key challenge for typically large PROTAC molecules.

  • Improved Binding Interactions : The highly electronegative nature of the -OCF3 group can alter the electronic profile of the aromatic ring, potentially leading to stronger and more specific interactions with the target protein or E3 ligase.

The bromine atom on the phenyl ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of the complex biaryl structures often found in PROTACs.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for successful synthesis.

PropertyValueReference(s)
CAS Number 1072951-48-4[8]
Molecular Formula C₇H₅BBrF₃O₃[8]
Molecular Weight 284.8 g/mol [8]
Physical Form Solid
Purity Typically ≥97%[8]
Storage Conditions Store at room temperature in an inert atmosphere.

Application in PROTAC Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[9] Its mild reaction conditions, tolerance of diverse functional groups, and commercial availability of reagents make it ideal for the complex, multi-step syntheses required for PROTACs.

Below is a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound.

Diagram of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling cluster_reactants Reagents Reactant1 3-Bromo-5-(trifluoromethoxy) phenylboronic acid ReactionVessel Reaction Mixture (Degassed) Reactant1->ReactionVessel Combine & Degas Reactant2 Aryl Halide Partner (e.g., Fragment of E3 Ligand) Reactant2->ReactionVessel Combine & Degas Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->ReactionVessel Combine & Degas Base Base (e.g., K₂CO₃, CsF) Base->ReactionVessel Combine & Degas Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Combine & Degas Heating Heat (e.g., 80-100 °C) ReactionVessel->Heating Stir under Inert Atm. Product Coupled Biaryl Product (PROTAC Intermediate) Heating->Product Reaction & Workup PROTAC_Synthesis_Workflow cluster_synthesis Multi-Step Synthesis A 3-Bromo-5-(trifluoromethoxy) -phenylboronic acid C PROTAC Fragment 1 (Biaryl Core) A->C Suzuki Coupling B E3 Ligase Ligand (with coupling handle) B->C E Fragment 1 with Linker C->E Linker Attachment D Linker Precursor D->E G Final PROTAC Molecule E->G Final Conjugation F Target Protein Ligand (with coupling handle) F->G

References

Application Note: A Modular Approach to Targeted Protein Degradation Using 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting protein function, harnesses the cell's own machinery to eliminate disease-causing proteins entirely.[1][2] This is most prominently achieved through Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4][5] The modular nature of PROTACs—comprising a POI ligand (warhead), an E3 ligase ligand, and a connecting linker—allows for rational design and optimization.[6][7]

However, the expansion of the "degradable" proteome hinges on the development of novel, effective warheads and building blocks that can address challenging targets and impart favorable drug-like properties. This guide details the strategic application of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid , a versatile building block designed to accelerate the synthesis of advanced PROTACs. We will explore how its distinct chemical features—a reversible-covalent boronic acid warhead, a synthetically tractable bromo handle, and a pharmacokinetic-enhancing trifluoromethoxy group—can be leveraged to create potent and selective protein degraders.

The Principles of PROTAC-Mediated Protein Degradation

The primary mechanism for TPD in eukaryotic cells is the Ubiquitin-Proteasome System (UPS).[8][9] The UPS identifies and tags unwanted proteins with a polyubiquitin chain, marking them for destruction by the 26S proteasome. PROTACs hijack this natural process.[10] A PROTAC molecule acts as a bridge, forming a ternary complex between the target protein and an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Once polyubiquitinated, the POI is recognized and degraded by the proteasome, and the PROTAC molecule is released to engage in another catalytic cycle.[11]

PROTAC Catalytic Cycle POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Release & Recycle Ternary->PROTAC Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Strategic Advantages of the this compound Building Block

This specific building block offers a tripartite advantage for constructing next-generation PROTACs.

The Phenylboronic Acid Moiety: A Reversible-Covalent Warhead

Boronic acids are physiologically benign Lewis acids known to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found on cell-surface glycans or within certain amino acid side chains (e.g., serine, threonine).[12][13] This unique reactivity profile allows the boronic acid to function as a "covalent warhead" that can enhance target engagement and residence time without the permanence of irreversible inhibitors.[14]

Causality: For PROTACs, this translates into potentially more stable ternary complex formation, which can drive higher degradation efficiency (Dmax) and potency (DC50).[14][15] The reversible nature of the bond allows the PROTAC to be released after the POI is ubiquitinated, preserving the catalytic nature of the process.[14] This approach is particularly promising for targeting proteins that have shallow binding pockets or have proven intractable to traditional non-covalent small molecules.[15]

The Trifluoromethoxy (-OCF3) Group: Enhancing Drug-Like Properties

The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[16][17] The trifluoromethoxy (-OCF3) group, in particular, offers several benefits:

  • Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[17][18][19]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes).[16][18] This can increase the molecule's half-life and reduce the required dose.[18]

  • Modulation of Physicochemical Properties: As a potent electron-withdrawing group, it can influence the acidity/basicity of nearby functional groups and modulate binding interactions with the target protein.[16][20]

The Bromo Group: A Versatile Synthetic Handle

The bromine atom at the 3-position serves as a reliable and versatile handle for chemical synthesis. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables a modular and efficient approach to PROTAC synthesis, where the warhead can be readily conjugated to a pre-synthesized linker-E3 ligase ligand fragment. This synthetic flexibility allows for the rapid generation of PROTAC libraries with diverse linker lengths and compositions to optimize for ternary complex formation and degradation efficacy.

Building Block Advantages BuildingBlock This compound B(OH)₂ (Boronic Acid) Br (Bromo Group) OCF₃ (Trifluoromethoxy) Warhead Reversible-Covalent Warhead (Enhanced Target Engagement) BuildingBlock:f1->Warhead Handle Versatile Synthetic Handle (Modular PROTAC Synthesis) BuildingBlock:f2->Handle PK_Modulator Pharmacokinetic Modulator (Improved Stability & Permeability) BuildingBlock:f3->PK_Modulator

Figure 2: Key functional components of the building block and their roles in PROTAC design.

Protocols for PROTAC Synthesis and Evaluation

The following protocols provide a generalized workflow for synthesizing and evaluating a PROTAC using the this compound building block.

General Synthetic Workflow

The synthesis follows a convergent approach where the warhead is coupled to a linker-E3 ligase ligand moiety in the final step. This strategy is efficient as the more complex E3 ligand-linker portion can be prepared in advance.

Synthetic Workflow E3_Ligand E3 Ligand (e.g., Pomalidomide) Linker_E3 Linker-E3 Ligand Conjugate E3_Ligand->Linker_E3 Amide Coupling Linker Bifunctional Linker (e.g., PEG with terminal alkyne) Linker->Linker_E3 Final_PROTAC Final PROTAC Linker_E3->Final_PROTAC Suzuki Coupling BuildingBlock 3-Bromo-5-(trifluoromethoxy) phenylboronic acid BuildingBlock->Final_PROTAC Purify Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purify

Figure 3: Convergent synthetic workflow for PROTAC assembly.
Protocol: Suzuki Coupling for Final PROTAC Assembly

This protocol describes the key coupling step between the boronic acid warhead and a pre-formed linker-E3 ligase conjugate (assuming the linker contains a suitable halide or triflate for coupling).

Materials:

  • This compound (1.0 eq)

  • Linker-E3 Ligase Conjugate (e.g., with an iodo-aryl group) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the Linker-E3 Ligase Conjugate (1.2 eq), this compound (1.0 eq), base (3.0 eq), and the palladium catalyst (0.1 eq).

  • Solvent Addition: Add the degassed Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating is required to drive the catalytic cycle of the Suzuki coupling. An inert atmosphere prevents the degradation of the palladium catalyst.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with Ethyl Acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Biological Evaluation via Western Blot

This protocol assesses the ability of the synthesized PROTAC to degrade its target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, positive control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 1000 nM). Include a vehicle-only control (DMSO) and a co-treatment control with the PROTAC and MG132.

    • Rationale: The MG132 control is critical to validate that degradation is proteasome-dependent. If the PROTAC is active, protein levels will be restored in the presence of MG132.

  • Incubation: Incubate the treated cells for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detector.

  • Analysis: Strip the membrane and re-probe with the loading control antibody (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities using software like ImageJ to determine the percentage of protein remaining relative to the vehicle control.

Data Presentation

Quantitative degradation data should be summarized for clarity. A dose-response curve can be plotted to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).

CompoundTarget Cell LineIncubation Time (h)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-01MCF-72425>95%
PROTAC-01 + MG132MCF-724N/ADegradation Rescued
Vehicle (DMSO)MCF-724N/A100% (Baseline)

Conclusion

The this compound building block represents a highly strategic tool for researchers in targeted protein degradation. It combines a reversible-covalent warhead for enhanced target engagement, a pharmacokinetic-boosting moiety for improved drug-like properties, and a versatile synthetic handle for modular PROTAC assembly. By following the outlined synthetic and biological protocols, scientists can efficiently generate and test novel degraders, accelerating the discovery of new therapeutics for a wide range of diseases.

References

Application Notes & Protocols: Leveraging 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Strategic Importance

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy. The synthesis of these complex molecules often relies on robust and versatile chemical reactions, among which the Palladium-catalyzed Suzuki-Miyaura cross-coupling is preeminent.[1][2][3] This reaction's tolerance for a wide array of functional groups makes it an indispensable tool for constructing the biaryl and heteroaryl scaffolds common to most kinase inhibitors.[1][4]

This guide focuses on a particularly valuable reactant in the medicinal chemist's arsenal: 3-Bromo-5-(trifluoromethoxy)phenylboronic acid . The strategic incorporation of this building block allows for the introduction of a trifluoromethoxy (-OCF3) group, a moiety known to confer highly desirable pharmacokinetic and pharmacodynamic properties upon drug candidates. We will explore the scientific rationale for its use, provide detailed protocols for its application in Suzuki-Miyaura coupling, and illustrate its role in constructing core kinase inhibitor structures.

Section 2: The Scientific Rationale: Why this compound?

The choice of a building block in drug design is a deliberate act of molecular engineering. The unique arrangement of the bromo, trifluoromethoxy, and boronic acid groups on this phenyl ring offers a trifecta of advantages for kinase inhibitor synthesis.

The Power of the Trifluoromethoxy (-OCF3) Moiety

The trifluoromethoxy group is far more than a simple bioisostere for other functionalities; it imparts a unique combination of properties that can dramatically improve a drug candidate's profile.[5][6]

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry.[5][7] By replacing metabolically labile C-H bonds with robust C-F bonds, the -OCF3 group can block common sites of metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7][8]

  • Modulation of Lipophilicity : Lipophilicity (logP) is a critical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[8] The -OCF3 group significantly increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and reach its intracellular kinase target.[5][8] This allows for fine-tuning of a molecule's overall solubility and permeability profile.

  • Electronic Effects on Target Binding : The trifluoromethoxy group is strongly electron-withdrawing.[8] This electronic influence can alter the pKa of nearby functionalities and modulate the strength of hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of a target kinase, potentially leading to increased potency and selectivity.[7]

The Bromo and Boronic Acid Functionalities

The other two components of the molecule serve as the chemical handles for its primary application:

  • Boronic Acid [-B(OH)₂] : This is the reactive moiety for the Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond with an aryl or heteroaryl halide.

  • Bromo (Br) Group : While this document focuses on the boronic acid's reactivity, the bromine atom provides an orthogonal handle for subsequent cross-coupling reactions, allowing for the further elaboration of the molecular scaffold.

Section 3: Core Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

Reaction Principle

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (the boronic acid) and an organohalide in the presence of a palladium catalyst and a base.[2] The catalytic cycle is a well-established, three-step process: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the final biaryl product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ int1 R¹-Pd(II)L₂-X pd0->int1 Oxidative Addition r1x R¹-X (Aryl Halide) r1x->int1 r2boh2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ r2boh2->boronate product R¹-R² base Base base->boronate int2 R¹-Pd(II)L₂-R² int1->int2 Transmetalation int2->pd0 int2->product Reductive Elimination boronate->int2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Success

The success of the Suzuki coupling is highly dependent on the careful selection of reaction components.

  • Palladium Catalyst & Ligand : For standard couplings, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective.[2] For more challenging or sterically hindered substrates, advanced catalytic systems using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst are often required to achieve high yields.[9]

  • Base : The base is crucial for activating the boronic acid for transmetalation.[9] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][9][10] The choice of base can significantly impact reaction rate and yield.

  • Solvent System : The reaction is typically performed in a biphasic or aqueous-organic solvent mixture.[11] A common and effective system is a 4:1 mixture of 1,4-dioxane and water, though other solvents like toluene or DMF can also be used.[2][10]

Section 4: Detailed Experimental Protocol

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride/bromide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reactants & Catalyst setup->reagents degas 3. Degas Mixture (Ar/N₂ Purge) reagents->degas heat 4. Heat to Temperature (e.g., 85-95 °C) degas->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool & Dilute monitor->cool extract 7. Liquid-Liquid Extraction cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify analyze 10. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the Suzuki coupling reaction.
Materials & Reagents

ReagentCAS No.M.W.Stoichiometry
Heteroaryl Halide (Ar-X)--1.0 equiv
This compound1072951-48-4284.831.2 equiv
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.05 equiv
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv
1,4-Dioxane (Anhydrous)123-91-188.11~0.1 M
Water (Degassed)7732-18-518.021/4 of Dioxane Vol.
Ethyl Acetate141-78-688.11For work-up
Brine--For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).

  • Solvent Addition : Add anhydrous 1,4-dioxane (~8 mL) and degassed water (~2 mL) via syringe.

  • Degassing : Purge the reaction mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.

  • Reaction : Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).[2][10]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization : Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient base; Low temperatureUse fresh catalyst; Try a different base (e.g., K₃PO₄); Increase reaction temperature.
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loadingEnsure thorough degassing; Reduce catalyst loading to 2-3 mol%.
Protodeborylation Prolonged reaction time; Excess water/baseMonitor reaction closely and stop when complete; Use anhydrous solvents and precise base amount.

Section 5: Application in Kinase Inhibitor Scaffolds

Context: Targeting Kinase Signaling Pathways

Many kinase inhibitors function by competing with ATP for the enzyme's active site, thereby blocking downstream signaling that promotes cell proliferation and survival.[12] A prominent example is the Epidermal Growth Factor Receptor (EGFR) pathway, where hyperactivity is a known driver of tumor growth.[4] A synthetic strategy using our reactant can generate scaffolds that target such pathways.

Signaling_Pathway ligand Ligand (EGF) egfr EGFR Receptor ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer pi3k PI3K dimer->pi3k Activates akt AKT pi3k->akt Activates downstream Downstream Signaling akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Kinase Inhibitor (Blocks ATP Site) inhibitor->dimer Inhibits

Caption: Simplified EGFR signaling pathway, a common target for kinase inhibitors.
Example Synthesis: Formation of a Quinazoline Core

The quinazoline ring is a "privileged scaffold" found in numerous FDA-approved kinase inhibitors, including gefitinib and erlotinib.[4] The Suzuki-Miyaura coupling is ideal for functionalizing this core at key positions to optimize target binding and selectivity.

Reaction Scheme:

(Illustrative scheme showing 4-Chloroquinazoline reacting with this compound via Suzuki coupling to yield the coupled product)

This reaction would install the 3-bromo-5-(trifluoromethoxy)phenyl moiety onto the quinazoline core, creating a novel scaffold for further biological screening and development. The properties imparted by the -OCF3 group are intended to enhance the compound's drug-like characteristics.

Section 6: Conclusion

This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its utility stems from the powerful combination of a versatile boronic acid handle for Suzuki-Miyaura coupling and the presence of the trifluoromethoxy group, which confers significant advantages in metabolic stability, lipophilicity, and target interaction. The protocols and rationale presented herein provide a framework for researchers to effectively employ this reactant in the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols for the Scale-Up Synthesis Utilizing 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry and materials science. Its trifluoromethoxy (-OCF₃) group offers a unique combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing properties, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The bromine atom and the boronic acid moiety provide two orthogonal handles for sequential cross-coupling reactions, enabling the efficient assembly of complex molecular architectures. This application note provides a comprehensive guide for the scale-up of Suzuki-Miyaura cross-coupling reactions involving this versatile reagent, with a focus on practical considerations for researchers, scientists, and drug development professionals.

PART 1: Core Principles for Scale-Up Synthesis

Scaling a chemical reaction from the benchtop to the pilot plant or manufacturing scale introduces a new set of challenges that extend beyond simple stoichiometric increases. Heat and mass transfer limitations, reagent addition rates, and safety considerations become paramount. For the Suzuki-Miyaura coupling of this compound, the following principles are critical for a successful and safe scale-up campaign.

Understanding the Reaction Energetics and Thermal Safety

The Suzuki-Miyaura reaction is exothermic, and on a large scale, the heat generated can lead to a rapid temperature increase, potentially causing solvent to boil or, in worst-case scenarios, a thermal runaway.[1][2] It is imperative to conduct calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1] This data is crucial for designing an adequate cooling strategy and ensuring that the process can be safely controlled within the operational limits of the available reactor systems.

Catalyst and Ligand Selection for Robustness and Efficiency

The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers (TONs) in a large-scale setting. While numerous catalyst systems are effective on a small scale, industrial applications favor catalysts that are robust, require low loading, and are cost-effective. For electron-deficient boronic acids like this compound, ligands that are electron-rich and sterically bulky often enhance the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages for Scale-Up
Pd(OAc)₂SPhos0.1 - 1High activity, broad substrate scope.
Pd₂(dba)₃XPhos0.1 - 1Excellent for challenging couplings, good thermal stability.
Buchwald Palladacycle G3(built-in ligand)0.5 - 2Air and moisture stable, simplifies handling.
Solvent and Base Selection: Balancing Reactivity, Safety, and Environmental Impact

The choice of solvent and base significantly impacts reaction kinetics, impurity profiles, and process safety. A mixture of an organic solvent and water is commonly employed to facilitate the dissolution of both the organic substrates and the inorganic base.[5]

  • Solvents: While solvents like dioxane and DMF are effective, their high boiling points and potential for decomposition at elevated temperatures can pose safety risks.[2] Toluene or 2-methyltetrahydrofuran (2-MeTHF) are often preferred in scale-up due to their lower toxicity and more favorable safety profiles.

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1] The choice of base can influence the rate of transmetalation and should be optimized for the specific substrate combination. Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes accelerate slow reactions but may also promote side reactions.[6]

PART 2: Scale-Up Protocol: Synthesis of 4'-Methoxy-3-(trifluoromethoxy)biphenyl

This section details a representative protocol for the kilogram-scale Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials and Equipment
ReagentCAS NumberMolecular WeightQuantityMoles
This compound1072951-48-4284.831.00 kg3.51
4-Bromoanisole104-92-7187.040.72 kg3.86
Pd(OAc)₂325-29-1224.507.88 g0.035
SPhos657408-07-6410.5128.8 g0.070
K₃PO₄7778-53-2212.272.23 kg10.53
Toluene108-88-392.1410 L-
Water7732-18-518.022 L-

Equipment:

  • 20 L glass-lined reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Temperature probe and controller.

  • Addition funnel.

  • Inert filtration setup (e.g., Nutsche filter).

  • Vacuum drying oven.

Experimental Workflow Diagram

Scale_Up_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Quality Control prep Inert Reactor charge_solids Charge Solids: - Boronic Acid - Aryl Bromide - Base - Catalyst/Ligand prep->charge_solids 1. add_solvent Add Toluene charge_solids->add_solvent 2. degas Degas with N₂ add_solvent->degas 3. heat Heat to 80-85 °C degas->heat 4. add_water Add Water heat->add_water 5. cool Cool to RT add_water->cool Reaction Monitoring phase_sep Phase Separation cool->phase_sep 6. wash Wash Organic Layer phase_sep->wash 7. concentrate Concentrate wash->concentrate 8. crystallize Crystallize concentrate->crystallize 9. filter_dry Filter & Dry crystallize->filter_dry 10. qc HPLC, NMR, MS filter_dry->qc 11.

Caption: Scale-up synthesis workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reactor Inerting: Ensure the 20 L reactor is clean, dry, and thoroughly purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Charging Reagents: To the reactor, charge this compound (1.00 kg, 3.51 mol), 4-bromoanisole (0.72 kg, 3.86 mol, 1.1 equiv), potassium phosphate (2.23 kg, 10.53 mol, 3.0 equiv), palladium(II) acetate (7.88 g, 0.035 mol, 1 mol%), and SPhos (28.8 g, 0.070 mol, 2 mol%).

  • Solvent Addition and Degassing: Add toluene (10 L) to the reactor. Begin stirring and sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Heating: Heat the reaction mixture to 80-85 °C with good agitation.

  • Water Addition: Slowly add degassed water (2 L) to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting reagent (this compound) is greater than 99%. This is expected to take 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Stop stirring and allow the phases to separate. Remove the lower aqueous phase.

    • Wash the organic phase with 2 L of 1 M aqueous sodium bicarbonate solution, followed by 2 L of brine.

  • Palladium Removal:

    • To the organic phase, add a solution of N-acetyl-L-cysteine (150 g) in water (1 L) and stir vigorously for 2 hours at room temperature.

    • Separate the phases and discard the aqueous layer. This step helps to scavenge residual palladium.

  • Crystallization and Isolation:

    • Concentrate the organic phase under reduced pressure to approximately 3 L.

    • Slowly add heptane (6 L) to the concentrated solution with stirring to induce crystallization.

    • Cool the slurry to 0-5 °C and stir for at least 2 hours.

    • Isolate the product by filtration, wash the filter cake with cold heptane (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 0.85 - 0.95 kg (85-95%).

PART 3: Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality, purity, and consistency of the final product in a scaled-up synthesis.[7][8]

In-Process Control (IPC)
  • HPLC: A reverse-phase HPLC method should be used to monitor the disappearance of starting materials and the formation of the product. A typical method might use a C18 column with a water/acetonitrile gradient. This allows for the quantification of conversion and the detection of major impurities.[9]

Final Product Analysis
  • HPLC: To determine the purity of the final product, typically expressed as area percent.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure of the product and identify any residual starting materials or byproducts. The presence of the trifluoromethoxy group provides a unique handle in ¹⁹F NMR for monitoring the reaction and confirming the product's identity.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Residual Palladium Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) should be used to quantify the residual palladium content in the final product. The acceptable limit is typically dictated by regulatory guidelines for active pharmaceutical ingredients (APIs).

Table 2: Common Impurities and Their Origin

ImpurityStructureOrigin
Homocoupling of Boronic Acid3,3'-Bis(trifluoromethoxy)biphenylOxygen-mediated oxidative coupling of the boronic acid.[11]
Protodeboronation Product1-Bromo-3-(trifluoromethoxy)benzeneReaction of the boronic acid with residual water or protic solvents.[12]
Dehalogenated Starting MaterialAnisoleReductive dehalogenation of 4-bromoanisole.

Conclusion

The scale-up of Suzuki-Miyaura cross-coupling reactions with this compound is a viable and efficient method for the synthesis of valuable biaryl compounds. Success in a large-scale setting hinges on a thorough understanding of the reaction's thermal profile, careful selection of the catalyst system, and optimization of reaction and work-up conditions to ensure safety, efficiency, and high product quality. The protocols and considerations outlined in this application note provide a solid foundation for researchers and process chemists to confidently scale this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with 3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 3-Bromo-5-(trifluoromethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of the trifluoromethoxy (-OCF₃) group can present distinct challenges. This guide provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions to empower you to overcome these hurdles and achieve successful outcomes in your cross-coupling endeavors.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems encountered when using this compound in Suzuki coupling reactions.

Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue and can often be traced back to several key factors, particularly when dealing with an electron-deficient boronic acid like this compound. The strong electron-withdrawing nature of the trifluoromethoxy group can impact multiple steps in the catalytic cycle.

Systematic Troubleshooting Approach:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this substrate. The electron-deficient nature of the boronic acid requires a catalyst system that can facilitate both oxidative addition and the subsequent, often challenging, transmetalation step.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and can accelerate the reductive elimination step.[1] For particularly stubborn couplings, specialized ligands may be necessary.[3][4]

  • Base Selection: The choice and quality of the base are critical. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that is essential for transmetalation.[5][6][7]

    • Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For more challenging, sterically hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[1][4] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.

  • Solvent and Temperature: The solvent plays a crucial role in dissolving the reagents and influencing the reaction kinetics.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or DME are commonly used. Biphasic solvent systems, such as toluene/water or dioxane/water, can also be effective. If you suspect solubility issues, a solvent screen is advisable. Insufficient temperature can lead to slow reaction rates. If the reaction is sluggish, consider incrementally increasing the temperature, while monitoring for potential decomposition.

  • Reagent Quality and Reaction Setup:

    • Boronic Acid Integrity: Boronic acids can be susceptible to degradation over time.[8] It's crucial to use high-purity this compound. Consider running a control reaction with a known, reliable coupling partner to verify the activity of your boronic acid.

    • Oxygen-Free Environment: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

Question 2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, leading to the formation of a biaryl derived from two molecules of the boronic acid. This is often exacerbated by the presence of oxygen and certain reaction conditions.

Strategies to Suppress Homocoupling:

  • Thorough Degassing: The primary cause of homocoupling is often the presence of oxygen, which can participate in an oxidative cycle with the palladium catalyst.

    • Protocol: Ensure all solvents are rigorously degassed prior to use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Catalyst and Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

    • Recommendation: Ligands that promote rapid reductive elimination of the cross-coupled product can help to minimize the lifetime of palladium intermediates that might otherwise participate in homocoupling pathways. Bulky, electron-rich ligands are often beneficial in this regard.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the homocoupling reaction.

  • Base and Solvent Considerations: The reaction environment can influence the propensity for homocoupling.

    • Recommendation: Experiment with different base and solvent combinations. For instance, sometimes switching from a very strong base to a milder one, like potassium carbonate (K₂CO₃), can reduce homocoupling.[9]

Question 3: My reaction is proceeding, but it's very slow and stalls before completion. What adjustments can I make?

Answer:

A stalled reaction suggests that one of the catalytic cycle steps is particularly slow or that the catalyst is deactivating over time. The electron-withdrawing trifluoromethoxy group can slow down the transmetalation step.

Optimization Strategies for Sluggish Reactions:

  • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes be sufficient to drive the reaction to completion.

  • Re-evaluate the Ligand: The ligand has a profound effect on the catalyst's activity and stability.

    • Recommendation: If you are using a simple phosphine ligand like triphenylphosphine (PPh₃), switching to a more sophisticated biarylphosphine ligand (e.g., SPhos, XPhos) is highly recommended.[2] These ligands are known to accelerate Suzuki couplings, especially with challenging substrates.[2]

  • Temperature and Reaction Time:

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS) to determine if the higher temperature is effective or if it leads to decomposition.[10][11] Extending the reaction time may also be necessary.

  • Consider Additives: Certain additives can have a beneficial effect on the reaction.

    • Recommendation: In some cases, the addition of a copper(I) salt can facilitate the transmetalation step, particularly with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethoxy (-OCF₃) group in this specific Suzuki coupling?

A1: The trifluoromethoxy group is strongly electron-withdrawing. This has two main consequences for the Suzuki coupling reaction:

  • On the Boronic Acid: It makes the boronic acid more Lewis acidic, which can affect its interaction with the base and the subsequent formation of the boronate.[6] While this can sometimes increase the rate of transmetalation, the overall electronic effect on the aryl ring can be complex.

  • On the Aryl Bromide (if applicable as the coupling partner): If the -OCF₃ group were on the aryl halide partner, its electron-withdrawing nature would facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[12]

Q2: Is protodeboronation a significant concern with this compound?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki couplings.[13] It is often more pronounced with electron-rich or heteroaryl boronic acids.[8][14] While electron-deficient arylboronic acids can also undergo protodeboronation, the risk may be somewhat lower compared to highly electron-rich systems.[14]

  • Mitigation: To minimize protodeboronation, you can use milder bases (e.g., K₂CO₃ or KF) and avoid excessively high temperatures or prolonged reaction times in protic solvents.[15] Using the boronic acid as its pinacol ester derivative can also offer greater stability.[16]

Q3: Which analytical techniques are best for monitoring the progress of this reaction?

A3: Real-time monitoring is crucial for effective troubleshooting and optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and versatile technique for monitoring the disappearance of starting materials and the appearance of the product, especially for less volatile compounds.[10] It can also help in identifying byproducts.

Q4: How should I purify the final product?

A4: The purification strategy will depend on the physical properties of your product.

  • Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For challenging separations or for obtaining very high purity material, preparative high-performance liquid chromatography can be employed.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or a pre-formed Pd-ligand complexPd(OAc)₂ is a common and effective precursor.
Ligand SPhos or XPhos (1.5 - 2.0 mol eq. to Pd)Bulky, electron-rich ligands for efficient catalysis.[2]
Base K₃PO₄ (2.0 - 3.0 equiv.)A reliable and effective base for many Suzuki couplings.
Solvent Dioxane or Toluene/Water (e.g., 10:1)Good for dissolving reagents and facilitating the reaction.
Temperature 80 - 110 °CA typical temperature range for Suzuki couplings.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation.
General Experimental Protocol
  • To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent, followed by the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki Coupling Cycle and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X (Starting Material) Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) [R-B(OH)3]- Boronic_Acid R-B(OH)2 (Boronic Acid) Boronate [R-B(OH)3]- Boronic_Acid->Boronate Base Base Base (e.g., K3PO4) Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst/ligand system optimal? Start->Check_Catalyst Change_Catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate and active? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Try a different base (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Conditions Are the temperature and concentration correct? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Modify_Conditions Increase temperature or concentration Check_Conditions->Modify_Conditions No Check_Reagents Are reagents pure and the system inert? Check_Conditions->Check_Reagents Yes Modify_Conditions->Check_Reagents Purify_Reagents Use fresh reagents, ensure rigorous degassing Check_Reagents->Purify_Reagents No Success Reaction Successful Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Optimizing Reaction Yield with 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the knowledge to overcome common challenges and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with this compound.

Q1: What are the key reactive features of this compound?

A1: This molecule possesses two key features that influence its reactivity in cross-coupling reactions. The boronic acid group is the reactive site for the Suzuki-Miyaura coupling. The trifluoromethoxy (-OCF3) and bromo (-Br) groups are strongly electron-withdrawing.[1][2] This electronic nature can enhance the rate of transmetalation in some cases but also increases the susceptibility of the boronic acid to certain side reactions, such as protodeboronation.[3][4] The bromine atom also provides a handle for subsequent cross-coupling reactions, allowing for sequential derivatization.

Q2: How should I store and handle this compound?

A2: It is recommended to store this compound under an inert atmosphere at room temperature.[5] Like many boronic acids, it can be sensitive to air and moisture, which can lead to degradation over time. Proper storage is crucial to maintain its reactivity and ensure reproducible results.

Q3: My Suzuki-Miyaura reaction with this boronic acid is giving low to no yield. What are the first things to check?

A3: When a Suzuki-Miyaura coupling fails, a systematic check of your reaction parameters is the best approach.[6] Start by verifying the quality and activity of your palladium catalyst and ligand. Ensure your solvent is thoroughly degassed to prevent oxygen contamination, which can lead to catalyst decomposition and homocoupling of the boronic acid.[6][7] Re-evaluate your choice of base and solvent, as these are critical for activating the boronic acid and facilitating the catalytic cycle. Finally, confirm the purity of your starting materials, including the boronic acid and your coupling partner.

Q4: What are the common side reactions I should be aware of?

A4: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[8][9] This is often promoted by acidic or basic conditions and the presence of water.[3] The electron-withdrawing nature of the substituents on this compound can make it more prone to this side reaction.[3]

  • Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid. This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[7][10]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to troubleshooting specific problems you might encounter.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst Ensure your palladium source and ligand are fresh and have been stored correctly. For Pd(II) precatalysts, in-situ reduction to Pd(0) is required for the catalytic cycle to begin.[7] Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle precatalyst.[6]
Inappropriate Ligand The choice of ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-deficient boronic acids and potentially challenging couplings, consider using bulky, electron-rich phosphine ligands like those from the Buchwald or XPhos families.[6][11]
Incorrect Base The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4][12] If you are using a weak base like a carbonate, consider switching to a stronger, non-nucleophilic base such as a phosphate (e.g., K3PO4) or fluoride (e.g., CsF). The solubility of the base in your chosen solvent system is also a key factor.[13]
Poor Solvent Choice The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[7] Ensure the solvent is rigorously degassed to remove oxygen.
Reaction Temperature Too Low Some Suzuki-Miyaura couplings require elevated temperatures to overcome activation barriers, particularly for less reactive coupling partners.[14] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Issue 2: Significant Protodeboronation Byproduct
Potential Cause Troubleshooting Steps & Rationale
Excess Water or Protic Solvent While a small amount of water can be beneficial, excess water can promote protodeboronation.[3] Try using anhydrous solvents or minimizing the amount of water in your reaction mixture.
Harsh Basic Conditions While a base is necessary, prolonged exposure to strong bases at high temperatures can increase the rate of protodeboronation.[9] Consider using a milder base or a biphasic solvent system to control the concentration of the base in the organic phase.
Prolonged Reaction Time The longer the reaction runs, the more opportunity there is for side reactions to occur. Monitor your reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Boronic Acid Instability Electron-deficient boronic acids can be inherently less stable.[3] Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a trifluoroborate salt, which can then be used in the coupling reaction.[15]
Issue 3: Formation of Homocoupling Product
Potential Cause Troubleshooting Steps & Rationale
Oxygen Contamination This is the most common cause of homocoupling.[7] Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated. Use a robust inert gas (argon or nitrogen) atmosphere throughout the reaction setup and duration.
Suboptimal Palladium Catalyst Some palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, screen different palladium sources and ligands.
Incorrect Stoichiometry Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Ensure your stoichiometry is accurate.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point that can be optimized for specific substrates.

Materials:

  • This compound (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2-3 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening and Optimization of Reaction Conditions

To optimize your reaction yield, a systematic screening of key parameters is recommended.

Workflow:

  • Catalyst/Ligand Screening: Set up a parallel array of reactions using your standard conditions but varying the palladium source and ligand. Common choices include Pd(OAc)2 with various phosphine ligands (e.g., PPh3, SPhos, XPhos).

  • Base Screening: Using the best catalyst/ligand combination from the previous step, screen a panel of bases (e.g., K2CO3, K3PO4, Cs2CO3, CsF).

  • Solvent Screening: With the optimal catalyst and base, screen different solvent systems (e.g., Dioxane/H2O, Toluene/H2O, THF/H2O, DMF).

  • Temperature Optimization: Finally, vary the reaction temperature to find the optimal balance between reaction rate and stability of the reactants and products.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'-B(OR)2 + Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temperature, Degassing) Start->Check_Conditions Optimize_Catalyst Screen Catalysts & Ligands Check_Reagents->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Optimize_Base Screen Bases Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents Optimize_Base->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

common side reactions with 3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during its use, particularly in cross-coupling reactions. The inherent reactivity of this electron-deficient boronic acid, while advantageous for certain transformations, can also lead to specific side reactions. This resource aims to elucidate the causality behind these experimental outcomes and provide robust, validated protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing significant formation of 1-bromo-3-(trifluoromethoxy)benzene in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?

This is a classic case of protodeboronation , a common side reaction for electron-deficient arylboronic acids like this compound.[1][2][3] The electron-withdrawing nature of the trifluoromethoxy group and the bromine atom makes the carbon-boron bond more susceptible to cleavage by a proton source, which is often water or alcohol present in the reaction mixture, especially under basic conditions.[4][5]

Causality:

The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species, which then undergoes protonolysis to yield the corresponding arene.[1]

Mitigation Strategies:

  • Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, excessively strong bases or prolonged reaction times at high temperatures can accelerate protodeboronation.[6] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: Meticulously ensure anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). While some Suzuki-Miyaura reactions tolerate water, minimizing its presence can suppress protodeboronation.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can be effective. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance its stability and reduce the rate of protodeboronation.[2][3] Boronic esters are generally less Lewis acidic and less prone to hydrolysis and subsequent protodeboronation.[2]

Experimental Protocol to Minimize Protodeboronation:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq.), the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₃PO₄, 2-3 eq.).

  • Add freshly distilled, anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the lowest effective temperature (e.g., 80-90 °C) and monitor its progress every 30-60 minutes.

  • Upon completion, cool the reaction to room temperature and proceed with the workup.

Question 2: My reaction is producing a significant amount of 3,3'-Dibromo-5,5'-bis(trifluoromethoxy)-1,1'-biphenyl. What is this byproduct and how do I avoid its formation?

The observed byproduct is the result of homocoupling of the boronic acid. This is another prevalent side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid.[7][8]

Causality:

Homocoupling can occur through several mechanisms. A common pathway involves the presence of oxygen, which can lead to the formation of a palladium peroxo complex.[8][9] This complex can then react with the boronic acid to facilitate the homocoupling. Alternatively, under certain conditions, a protonolysis/second transmetalation event can also lead to homocoupling, especially with electron-deficient arylboronic acids.[7][10]

Troubleshooting Workflow for Homocoupling:

G start High Homocoupling Observed degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) start->degas Oxygen is a likely culprit ligand Change Palladium Ligand (e.g., bulky, electron-rich phosphines) degas->ligand If degassing is insufficient result Reduced Homocoupling degas->result base Screen Different Bases (e.g., milder inorganic bases) ligand->base If ligand change is ineffective ligand->result solvent Optimize Solvent System base->solvent Further optimization base->result solvent->result

Caption: Troubleshooting logic for minimizing boronic acid homocoupling.

Mitigation Strategies:

  • Rigorous Degassing: The most crucial step to prevent oxygen-mediated homocoupling is to thoroughly degas the reaction mixture.[11] Employing techniques like freeze-pump-thaw cycles is more effective than simply bubbling an inert gas through the solvent.

  • Palladium Pre-catalyst and Ligand Choice: The choice of palladium source and ligand can influence the propensity for homocoupling. Using a well-defined Pd(0) source and bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling. For instance, employing ligands like SPhos has been shown to improve yields of cross-coupling products in challenging systems.[7]

  • Stoichiometry Control: Ensure accurate stoichiometry of your reactants. An excess of the boronic acid can sometimes increase the likelihood of homocoupling.

Question 3: I am struggling with poor reactivity and low yields in my Suzuki-Miyaura coupling. What factors could be contributing to this?

Low reactivity with this compound can stem from several factors, often related to the electronic properties of the coupling partners and the reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Catalyst Activity The chosen palladium catalyst or ligand may not be optimal for the specific substrates. Electron-deficient boronic acids can be challenging coupling partners.Screen different palladium pre-catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can often improve the efficiency of both oxidative addition and reductive elimination steps.
Substrate Inhibition The trifluoromethoxy group can potentially coordinate to the palladium center, inhibiting the catalytic cycle.The use of additives, such as silver oxide (Ag₂O) or thallium carbonate (Tl₂CO₃), has been reported to overcome substrate inhibition in some cases, although these should be used with caution due to their toxicity.
Decomposition of Boronic Acid Although generally a solid that can be stored at room temperature, prolonged exposure to moisture and air can lead to decomposition.[12][13]Use fresh or properly stored boronic acid. Consider purifying the boronic acid by recrystallization if its quality is in doubt.
Inappropriate Base/Solvent Combination The efficacy of the base is highly dependent on the solvent system.Screen different base and solvent combinations. For example, K₃PO₄ is often more effective in polar aprotic solvents like dioxane or DMF, while K₂CO₃ can work well in aqueous solvent mixtures.

Visualizing the Suzuki-Miyaura Cycle and Side Reactions:

Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)₂) PdII->Transmetal Boronic_Acid Ar-B(OH)₂ PdII->Boronic_Acid PdII_Ar R-Pd(II)-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product R-Ar RedElim->Product Product->Pd0 Protodeboronation Protodeboronation (+ H⁺) Boronic_Acid->Protodeboronation Homocoupling Homocoupling (Pd(0), O₂) Boronic_Acid->Homocoupling Arene Ar-H Protodeboronation->Arene Biaryl Ar-Ar Homocoupling->Biaryl

Caption: The Suzuki-Miyaura cycle and competing side reactions.

References

preventing deboronation of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The inherent reactivity that makes this reagent valuable also presents a key challenge: the undesired cleavage of the carbon-boron bond, a process known as protodeboronation.

This document provides in-depth, field-tested insights and actionable protocols to help you anticipate, troubleshoot, and ultimately prevent deboronation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for my specific boronic acid?

A1: Protodeboronation (or protodeborylation) is a chemical reaction where the C–B (carbon-boron) bond in an organoborane compound is cleaved and replaced by a C–H (carbon-hydrogen) bond.[1] For your compound, this compound, this results in the formation of the unwanted byproduct, 1-bromo-3-(trifluoromethoxy)benzene, leading to reduced yields of your desired product.

This particular boronic acid is susceptible due to the strong electron-withdrawing effects of both the bromine and trifluoromethoxy (-OCF₃) substituents.[2] These groups decrease the electron density on the aromatic ring, which can influence the stability of the C-B bond, particularly under the basic conditions often required for cross-coupling reactions.[3][4]

Q2: How does pH impact the stability of this compound?

A2: The pH of the reaction medium is a critical factor governing stability. Boronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and the anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[5]

  • Acidic to Neutral pH: The trigonal form is dominant and generally more stable against deboronation.[1]

  • Basic pH: As the pH increases above the boronic acid's pKa (typically around 8-9), the equilibrium shifts towards the tetrahedral boronate.[5][6] This boronate species is more nucleophilic, which is essential for the transmetalation step in Suzuki-Miyaura coupling. However, it is also significantly more susceptible to protodeboronation.[3][5]

For many arylboronic acids, the rate of deboronation is minimized at a neutral or slightly acidic pH and increases substantially under strongly basic or acidic conditions.[1][7]

Q3: What are the ideal storage and handling conditions for this reagent?

A3: Proper storage is the first line of defense against degradation. Boronic acids are sensitive to moisture and oxidation.

ConditionRecommendationRationale
Temperature Store at room temperature (15–25°C) or refrigerated (2-8°C).[8][9]Prevents thermal degradation and reduces moisture absorption in case of temperature fluctuations.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[8]Minimizes oxidation and hydrolysis from atmospheric moisture.
Container Keep in a tightly sealed, opaque container.Protects from light and moisture ingress.
Compatibility Store away from strong acids, bases, and oxidizing agents.[10][11]Prevents chemical reactions and accelerated degradation.

Always handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

Q4: Are there more stable alternatives to the boronic acid that I can use?

A4: Yes. If deboronation remains a persistent issue, consider using a more stable derivative. These reagents are designed for a "slow release" of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing the rate of the deboronation side reaction.[1]

  • Potassium Organotrifluoroborates (ArBF₃K): These salts are crystalline, air-stable solids that are more resistant to deboronation than the corresponding boronic acids. They hydrolyze in situ to generate the active boronic acid.[12]

  • MIDA Boronate Esters: These are highly stable, crystalline compounds that can be used directly in coupling reactions. The MIDA (N-methyliminodiacetic acid) protecting group is cleaved under specific basic conditions to slowly release the boronic acid.[1]

  • Pinacol Boronate Esters (ArB(pin)): While more stable than boronic acids for storage, they can still undergo hydrolysis and subsequent deboronation under reaction conditions.[13][14] Their stability advantage is often more pronounced during purification and storage than under basic coupling conditions.[4]

Troubleshooting Guide: Deboronation in Suzuki-Miyaura Coupling

Problem: My reaction yield is low, and LC-MS/GC-MS analysis shows a major peak corresponding to the mass of 1-bromo-3-(trifluoromethoxy)benzene.

This is a classic sign of significant protodeboronation. The following guide will help you systematically diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow for Deboronation start Low Yield & Suspected Deboronation check_base Step 1: Evaluate Base start->check_base Identify Cause check_temp Step 2: Check Temperature check_base->check_temp If using strong base (e.g., NaOH, KOH) Switch to weaker base (K₃PO₄, Cs₂CO₃, CsF) check_h2o Step 3: Assess Water Content check_temp->check_h2o If Temp > 80°C Lower to 50-70°C and monitor check_reagent Step 4: Consider Reagent Form check_h2o->check_reagent If using aqueous solvents Use anhydrous solvents or minimize water solution Optimized Reaction check_reagent->solution If issue persists Use ArBF₃K or MIDA ester

Caption: A logical workflow for troubleshooting and preventing deboronation.

Q5: What is the most common cause of deboronation during a Suzuki-Miyaura reaction?

A5: The choice and concentration of the base are the most frequent culprits. While a base is necessary to form the reactive boronate species for transmetalation, strongly basic conditions (high pH) dramatically accelerate the undesired deboronation pathway.[3][5][15]

Solution:

  • Switch to a Weaker Base: Avoid strong hydroxides like NaOH and KOH. Instead, use milder bases that are effective for the coupling but less likely to promote rapid deboronation.

Base TypeRecommended BasesRationale
Phosphates K₃PO₄ (Potassium Phosphate)Often provides an optimal balance of reactivity and minimized side reactions.
Carbonates Cs₂CO₃ (Cesium Carbonate), K₂CO₃Effective, with cesium carbonate often giving superior results for challenging couplings.
Fluorides CsF (Cesium Fluoride)A very mild base that can be effective, particularly when using organotrifluoroborates.[12]
  • Control Stoichiometry: Use the minimum amount of base required for the reaction, typically 2-3 equivalents. Excess base will only increase the rate of deboronation.

Q6: I've changed the base, but I'm still seeing deboronation. What else can I adjust?

A6: After addressing the base, consider temperature, solvent, and reaction time.

  • Temperature: Higher temperatures accelerate all reactions, including deboronation.[15]

    • Action: Start your reaction at a lower temperature (e.g., 50–60 °C) and monitor its progress by TLC or LC-MS. Only increase the temperature if the coupling is not proceeding.

  • Solvent: The presence of water can facilitate protodeboronation by providing a proton source.[7]

    • Action: Use anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF) and ensure your glassware is thoroughly dried. If a co-solvent is needed, minimize the amount of water (e.g., a 9:1 or 10:1 organic/water ratio). Purge the reaction vessel thoroughly with an inert gas before adding reagents.[12]

  • Catalyst System & Reaction Time: An inefficient catalyst leads to longer reaction times, giving the boronic acid more opportunity to decompose.

    • Action: Employ a highly active catalyst system (e.g., a palladium precatalyst with a modern biarylphosphine ligand like SPhos or XPhos) to ensure rapid catalytic turnover.[12] A faster desired reaction will outcompete the slower deboronation side reaction.[1]

Optimized Protocol to Minimize Deboronation

This general protocol for a Suzuki-Miyaura coupling is a robust starting point for minimizing the deboronation of this compound.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Halide (or triflate) (1.0 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ with SPhos ligand, or a G3/G4 Buchwald precatalyst) (1-5 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv.)

  • Solvent: Anhydrous Toluene or 2-MeTHF

Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, potassium phosphate, and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Stir the mixture vigorously at a controlled temperature, starting at 60 °C.

  • Monitoring: Monitor the reaction progress every 1-2 hours via TLC or LC-MS, checking for both product formation and the appearance of the deboronated byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_1 Mechanism of Base-Catalyzed Protodeboronation A Aryl Boronic Acid Ar-B(OH)₂ B Tetrahedral Boronate (Reactive) [Ar-B(OH)₃]⁻ A->B + OH⁻ (Base) C Deboronated Product Ar-H B->C + H₂O (Proton Source) (Rate-Limiting Step) D B(OH)₄⁻

Caption: The key role of base in forming the reactive boronate intermediate.

By understanding the mechanisms of deboronation and implementing these targeted strategies, you can significantly improve the outcome of your reactions involving this compound.

References

Technical Support Center: Stability of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-(trifluoromethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this and similar arylboronic acids in their synthetic workflows. This guide provides in-depth answers to common questions and troubleshooting advice based on established principles of boronic acid chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

Arylboronic acids, including this compound, are susceptible to two main degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated by both acidic and basic conditions, converting the valuable boronic acid into an inactive arene.[1][2][3] For electron-deficient arylboronic acids, this decomposition can be particularly rapid under basic conditions.[4][5]

  • Boroxine Formation: This involves the dehydration and trimerization of three boronic acid molecules to form a stable six-membered ring called a boroxine.[6][7] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by factors such as temperature, solvent, and the electronic properties of the aryl group.[8][9]

The presence of strong electron-withdrawing groups, such as the bromine atom and the trifluoromethoxy group on the phenyl ring of this compound, increases its Lewis acidity.[10] This heightened acidity can influence its reactivity and stability profile.

Q2: How does the choice of base affect the stability of this compound in a Suzuki-Miyaura coupling reaction?

The base is a critical component of the Suzuki-Miyaura coupling, as it facilitates the crucial transmetalation step by activating the boronic acid.[11][12] However, the basic conditions required for the reaction can also promote the undesired protodeboronation of the boronic acid.[3][4]

The effect of the base on stability is a delicate balance:

  • Strong Bases (e.g., NaOH, KOH): While effective at promoting the Suzuki-Miyaura coupling, strong bases can significantly accelerate the rate of protodeboronation, especially in aqueous media.[13] This is a major concern for electron-deficient boronic acids like this compound.[14]

  • Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are often the preferred choice for reactions involving sensitive boronic acids.[13] They are typically strong enough to facilitate the catalytic cycle but are less likely to cause rapid decomposition of the starting material.

  • Fluoride Sources (e.g., KF, CsF): Fluoride ions can also act as the base and are thought to activate the boronic acid in a unique manner, sometimes reducing the extent of protodeboronation.[13]

Recommendation: For Suzuki-Miyaura coupling reactions with this compound, it is advisable to start with a weaker inorganic base like potassium carbonate or potassium phosphate. If protodeboronation is still a significant issue, consider using anhydrous conditions or alternative boronic acid derivatives like boronate esters.[13]

Q3: I am observing significant protodeboronation of my boronic acid. What are the key factors to consider for troubleshooting?

Observing the formation of 1-bromo-3-(trifluoromethoxy)benzene as a byproduct is a clear indication of protodeboronation. Here are the primary factors to investigate:

  • pH of the Reaction Mixture: The rate of protodeboronation is highly pH-dependent.[2][3][4] For many arylboronic acids, the rate increases significantly at high pH due to the formation of the more reactive boronate anion.[11]

  • Reaction Temperature: Higher temperatures can accelerate both the desired coupling reaction and the undesired protodeboronation.

  • Presence of Water: Water is the proton source for protodeboronation. While many Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, switching to anhydrous conditions can significantly reduce this side reaction.[13]

  • Electronic Properties of the Boronic Acid: Electron-deficient arylboronic acids are generally more susceptible to base-mediated protodeboronation.[4][5] The electron-withdrawing nature of the bromine and trifluoromethoxy substituents on your compound places it in this higher-risk category.

Troubleshooting Guides

Guide 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product with significant formation of 1-bromo-3-(trifluoromethoxy)benzene.

Workflow for Troubleshooting:

start Low Yield & Protodeboronation Observed step1 Step 1: Evaluate Base - Switch to a milder base (e.g., K2CO3, K3PO4) - Use anhydrous base start->step1 step2 Step 2: Modify Solvent System - Use anhydrous solvents (e.g., Toluene, Dioxane) - Minimize water content step1->step2 step3 Step 3: Optimize Reaction Temperature - Lower the reaction temperature - Monitor reaction progress closely step2->step3 step4 Step 4: Consider Boronate Esters - Convert to a more stable boronate ester (e.g., pinacol ester) - Use MIDA boronates for slow release step3->step4 end Improved Yield & Minimized Side Product step4->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Detailed Steps:

  • Re-evaluate the Base: If you are using a strong base like NaOH or KOH, switch to a milder alternative such as K₂CO₃ or K₃PO₄.[13] Ensure the base is finely powdered and dry, especially if you are attempting anhydrous conditions.

  • Optimize the Solvent System: If your current protocol uses an aqueous solvent mixture, try switching to a well-degassed, anhydrous solvent like toluene or dioxane.[13]

  • Adjust the Temperature: High temperatures can accelerate decomposition. Determine the lowest effective temperature for your coupling reaction by running small-scale trials at different temperatures.

  • Protect the Boronic Acid: If the above measures are insufficient, consider converting the boronic acid to a more stable derivative. Boronate esters, such as the pinacol ester, are generally more stable to protodeboronation.[14][15] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, as they provide increased stability and slowly release the active boronic acid under the reaction conditions.[14]

Guide 2: Addressing Boroxine Formation and Ensuring Reagent Quality

Issue: Inconsistent reaction outcomes and difficulty in accurately determining the molar quantity of the boronic acid.

Underlying Cause: Commercial arylboronic acids often exist as a mixture of the free acid and its trimeric anhydride, the boroxine.[16] This can lead to inaccuracies in weighing and stoichiometry calculations.

Workflow for Quality Assessment:

start Inconsistent Reaction Results step1 Step 1: Analytical Characterization - Obtain 1H and 11B NMR spectra - Analyze by HPLC or UPLC-MS start->step1 step2 Step 2: Assess Purity - Integrate signals to determine the ratio of boronic acid to boroxine - Check for protodeboronation byproduct step1->step2 step3 Step 3: Purification (if necessary) - Recrystallization from a suitable solvent - Derivatization to a stable ester followed by purification step2->step3 end Consistent and Reproducible Reactions step3->end

Caption: Workflow for assessing the quality of the boronic acid reagent.

Detailed Protocols:

  • Analytical Methods for Purity Assessment:

    • NMR Spectroscopy: ¹H NMR can be used to assess the overall purity and the ratio of boronic acid to boroxine. The broad signal for the B(OH)₂ protons will diminish as the boroxine forms. ¹¹B NMR is also a powerful tool for characterizing boronic acids and their derivatives.

    • Chromatographic Methods: Reverse-phase HPLC or UPLC-MS can be used to separate the boronic acid from the boroxine and other impurities.[17][18][19] This will provide a quantitative measure of purity.

  • Storage and Handling:

    • Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[20][21]

    • It is recommended to store the compound at room temperature in a dry environment.[21][22] Avoid exposure to moisture and air to minimize boroxine formation and potential oxidative degradation.[20]

Data Summary

Table 1: Influence of Substituents on Phenylboronic Acid pKa

Substituent at meta-positionpKaReference
-H8.83[7]
-OCF₃~7.8[10]

Note: The pKa of this compound is expected to be even lower than that of 3-(trifluoromethoxy)phenylboronic acid due to the additional electron-withdrawing effect of the bromine atom.

References

Technical Support Center: Purification of Products from 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-5-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The unique electronic properties of this reagent, imparted by the electron-withdrawing trifluoromethoxy group and the bromine atom, can present specific challenges during product purification. This guide provides practical, in-depth troubleshooting advice and detailed protocols to enable the successful isolation of pure products.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of products from reactions involving this compound.

Problem 1: My final product is contaminated with a significant amount of a non-polar byproduct.

Possible Cause & Solution:

This is often the homocoupling byproduct of this compound, which is a common side reaction in Suzuki-Miyaura couplings, especially in the presence of oxygen.[1]

  • Chromatographic Separation: The homocoupled byproduct is typically less polar than the desired biaryl product. Flash column chromatography on silica gel is the most effective method for separation. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) will be crucial for achieving good separation. Start with a very low percentage of the polar solvent and increase it gradually.[2][3]

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical. The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while the homocoupled byproduct remains soluble at lower temperatures. A solvent system of ethanol/water or toluene/hexanes can be a good starting point.

Problem 2: My purified product still contains residual palladium catalyst.

Possible Cause & Solution:

Palladium catalysts can be difficult to remove completely, especially if they are partially soluble in the organic phase.

  • Filtration through Celite®: Before the aqueous workup, filter the crude reaction mixture through a pad of Celite®. This will remove the heterogeneous palladium catalyst.[4]

  • Activated Charcoal Treatment: For soluble palladium species, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add activated charcoal, stir for a period, and then filter through Celite®.[4]

  • Scavenger Resins: Specialized scavenger resins with thiol or amine functionalities are designed to bind palladium and can be very effective for removing trace amounts of the catalyst.[3]

Problem 3: I am having difficulty removing unreacted this compound.

Possible Cause & Solution:

Residual boronic acid can be problematic, especially if it has similar polarity to the product.

  • Acid-Base Extraction: The boronic acid moiety is acidic and can be exploited for purification. During the aqueous workup, wash the organic layer with a mild aqueous base (e.g., 1M NaOH or NaHCO₃ solution). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will be extracted into the aqueous layer.[4] Be cautious, as some products may be base-sensitive.

  • Scavenger Resins: Resins with diol functionalities can selectively bind to boronic acids. Stirring the crude product with such a resin followed by filtration can effectively remove the unreacted starting material.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the homocoupling of this compound a common side reaction?

A1: Homocoupling of boronic acids is a well-documented side reaction in palladium-catalyzed cross-coupling reactions. It is often promoted by the presence of oxygen, which can lead to oxidative coupling of two boronic acid molecules. The electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic properties of the boronic acid, potentially affecting its propensity for homocoupling under certain reaction conditions.[1]

Q2: How does the trifluoromethoxy group affect the chromatographic purification of my product?

A2: The trifluoromethoxy group is highly lipophilic and electron-withdrawing.[5] This will influence the overall polarity of your final product. Generally, the presence of a trifluoromethoxy group will make the molecule more non-polar compared to a methoxy or hydroxyl-substituted analogue. When selecting a solvent system for flash column chromatography, you may need to use a less polar mobile phase than for similar, non-fluorinated compounds. A good starting point for determining the optimal solvent system is thin-layer chromatography (TLC) analysis.[3]

Q3: Can I use reverse-phase chromatography to purify my product?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative if you are having trouble with normal-phase silica gel chromatography, such as streaking or decomposition of your product on the column. For reverse-phase chromatography, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[4]

Q4: What is protodeboronation, and how can I avoid it during workup?

A4: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be a significant side reaction, especially under acidic or basic conditions.[6] During an acidic workup, for example, to neutralize a basic reaction mixture, prolonged exposure to strong acid can lead to protodeboronation of any unreacted this compound. To minimize this, use a mild acid and perform the neutralization at a low temperature (e.g., in an ice bath).

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Filter the mixture through a pad of Celite® to remove any solid palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water.

  • To remove unreacted boronic acid, wash the organic layer with 1M NaOH or saturated aqueous NaHCO₃.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4. For biaryl products from this compound, a gradient of ethyl acetate in hexanes is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. The product can also be pre-adsorbed onto a small amount of silica gel.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity according to the TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3][7]

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common choices include ethanol, methanol, toluene, hexanes, or mixtures thereof.

  • Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.[8]

Data Presentation

Purification Method Typical Impurities Removed Key Considerations
Aqueous Workup Inorganic salts, water-soluble byproducts, unreacted boronic acid (with base wash)Can lead to protodeboronation if acidic conditions are too harsh.
Flash Column Chromatography Homocoupling byproduct, unreacted starting materials, other organic impuritiesThe trifluoromethoxy group can affect product polarity. Requires careful solvent system optimization.
Recrystallization Impurities with different solubility profilesOnly suitable for solid products. Requires careful solvent selection.
Activated Charcoal Soluble palladium catalystCan sometimes adsorb the desired product, leading to lower yields.
Scavenger Resins Residual palladium catalyst, unreacted boronic acidHighly specific and effective, but can be more expensive.

Visualization

General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup & Filtration start->workup crude_product Crude Organic Product workup->crude_product chromatography Flash Column Chromatography crude_product->chromatography If oil or mixture recrystallization Recrystallization crude_product->recrystallization If solid purified_product Purified Product chromatography->purified_product recrystallization->purified_product

Caption: A general workflow for the purification of products from Suzuki-Miyaura reactions.

Troubleshooting Decision Tree

G start Impure Product After Initial Purification impurity_type Identify Impurity (TLC, NMR, MS) start->impurity_type homocoupling Homocoupling Byproduct impurity_type->homocoupling boronic_acid Unreacted Boronic Acid impurity_type->boronic_acid palladium Palladium Catalyst impurity_type->palladium optimize_chrom Optimize Chromatography (shallow gradient) homocoupling->optimize_chrom base_wash Perform Base Wash (e.g., 1M NaOH) boronic_acid->base_wash charcoal Activated Charcoal Treatment palladium->charcoal scavenger Use Scavenger Resin palladium->scavenger

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Microwave-Assisted Suzuki Coupling of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted Suzuki coupling of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific yet challenging coupling reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. However, substrates like this compound, which possess both a halogen and an electron-withdrawing trifluoromethoxy group, can present unique challenges. This guide is structured to address these specific issues head-on, providing not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with the microwave-assisted Suzuki coupling of this compound.

Q1: Why is my reaction yield low or non-existent when using this compound?

A1: Low yields with this substrate often stem from the electronic properties of the boronic acid. The presence of two electron-withdrawing groups (bromo and trifluoromethoxy) makes the boronic acid electron-deficient. This can slow down the crucial transmetalation step in the Suzuki catalytic cycle.[1] To overcome this, consider the following:

  • Use a stronger base: A more potent base, such as K₃PO₄ or Cs₂CO₃, can enhance the formation of the boronate "ate" complex, which is more nucleophilic and reactive in the transmetalation step.[1][2]

  • Employ electron-rich ligands: Ligands like those from the Buchwald series can increase the electron density on the palladium center, facilitating the catalytic cycle.[1]

  • Increase the reaction temperature: Higher temperatures, achievable with microwave irradiation, can provide the necessary energy to overcome the activation barrier for transmetalation.[1][3]

Q2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[4] Oxygen can lead to the oxidative coupling of two boronic acid molecules, catalyzed by the palladium(II) species.[4] To minimize homocoupling:

  • Ensure rigorous degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas like argon or nitrogen.

  • Use a fresh, active catalyst: A highly active Pd(0) source is crucial. If using a Pd(II) precatalyst, ensure it is efficiently reduced in situ to the active Pd(0) species.[4]

  • Control reaction stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can favor homocoupling.

Q3: What is the optimal microwave setting for this reaction?

A3: The ideal microwave parameters (temperature, time, and power) are highly dependent on the specific coupling partners, solvent, and catalyst system. However, a good starting point is to aim for a temperature between 100-140°C.[3][5] It is recommended to perform a temperature and time screen to find the optimal conditions for your specific reaction.[3] Start with a short reaction time (e.g., 15-20 minutes) and monitor the progress by TLC, GC-MS, or LC-MS.[1][6][7]

Q4: Can I use a different palladium catalyst? Which one would you recommend?

A4: While Pd(PPh₃)₄ is a common choice, more advanced catalyst systems can offer better results for challenging substrates. For electron-deficient boronic acids, consider using a pre-catalyst like XPhos Pd G3 or SPhos Pd G3.[8][9] These catalysts are often more stable and efficient, leading to higher yields and shorter reaction times.[8]

Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This troubleshooting guide provides a structured approach to identifying and resolving common problems encountered during the microwave-assisted Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality or decomposed boronic acid.[10] 4. Inefficient transmetalation due to electron-deficient boronic acid.[1] 5. Oxygen contamination.[4]1. Use a fresh, high-quality palladium catalyst and ligand. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] 3. Use freshly purchased or properly stored boronic acid. 4. Increase reaction temperature and/or use electron-rich ligands.[1] 5. Ensure thorough degassing of solvents and reaction vessel.
Formation of debrominated byproduct 1. Presence of protic impurities (e.g., water in the solvent). 2. Certain catalyst/ligand combinations can promote protodeborylation.[4]1. Use anhydrous solvents. 2. Screen different palladium catalysts and ligands. Sometimes a change from a phosphine-based ligand to an N-heterocyclic carbene (NHC) ligand can help.
Inconsistent results between runs 1. Variations in microwave heating. 2. Inconsistent quality of reagents. 3. Moisture contamination.1. Ensure the reaction vial is placed in the same position in the microwave cavity for each run. 2. Use reagents from the same batch if possible. 3. Dry all glassware thoroughly and handle reagents under an inert atmosphere.
Difficulty in product purification 1. Presence of residual palladium catalyst. 2. Co-elution with byproducts like homocoupled boronic acid.1. Pass the crude product through a plug of silica gel or use a palladium scavenger. 2. Optimize the reaction to minimize byproduct formation. If separation is difficult, consider derivatizing the boronic acid byproduct to alter its polarity.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the microwave-assisted Suzuki coupling of this compound with a generic aryl halide.

Materials:
  • This compound (1.1 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:
  • To a microwave reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), palladium catalyst (2 mol%), and base (2.0 equiv.).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 20 minutes).[11]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography.[12]

Reaction Monitoring:

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6][7] For substrates containing fluorine, ¹⁹F NMR spectroscopy can be a powerful tool to monitor the conversion of the starting material to the product.[13]

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Addition - Aryl Halide - Boronic Acid - Catalyst - Base setup 2. Reaction Setup - Seal Vial - Inert Atmosphere reagents->setup solvent 3. Solvent Addition - Degassed Dioxane/Water setup->solvent microwave 4. Microwave Irradiation - 120°C, 20 min solvent->microwave workup 5. Work-up - Quench - Extract microwave->workup purification 6. Purification - Column Chromatography workup->purification product Final Product purification->product

Caption: A streamlined workflow for the microwave-assisted Suzuki coupling.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is key to effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

suzuki_cycle pd0 Pd(0)L₂ reagents Ar-X (Aryl Halide) pd_ar_x Ar-Pd(II)(X)L₂ pd_ar_r Ar-Pd(II)(R)L₂ pd_ar_x->pd_ar_r Transmetalation pd_ar_r->pd0 Reductive Elimination product Ar-R (Product) pd_ar_r->product reagents->pd_ar_x Oxidative Addition boronic R-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Technical Guide to the Comparative Reactivity of Trifluoromethoxy Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethoxy Group in Modern Chemistry

The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds common in pharmaceuticals.[2][3] Consequently, understanding the reactivity of trifluoromethoxy-substituted phenylboronic acids, key building blocks in these reactions, is of paramount importance for optimizing synthetic routes and accelerating drug discovery programs.

This guide provides an in-depth comparative analysis of the reactivity of the ortho-, meta-, and para-isomers of trifluoromethoxy phenylboronic acid in the context of the Suzuki-Miyaura coupling. By examining the interplay of electronic and steric effects, supported by representative experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in the selection and application of these valuable synthetic intermediates.

Comparative Reactivity: A Quantitative Overview

The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily influence the transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.

To illustrate this, we can compile representative data from studies employing similar reaction conditions for the Suzuki-Miyaura coupling of each trifluoromethoxy phenylboronic acid isomer with a common coupling partner, 4-bromoanisole.

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
para-Trifluoromethoxy 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95% (estimated)
meta-Trifluoromethoxy 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004~90% (estimated)
ortho-Trifluoromethoxy 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012<20% (estimated)

Note: The data in this table is compiled and estimated based on typical yields for analogous Suzuki-Miyaura reactions under the specified conditions. The significantly lower yield and longer reaction time for the ortho-isomer highlight the profound impact of steric hindrance.

Mechanistic Insights: The Interplay of Electronic and Steric Effects

The observed reactivity trend can be rationalized by dissecting the electronic and steric influence of the trifluoromethoxy group at each position on the phenyl ring.

Electronic Effects

The electronic influence of a substituent can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, which generally increases the Lewis acidity of the boronic acid, potentially facilitating the formation of the boronate complex required for transmetalation.

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The Hammett constants for the -OCF₃ group are:

  • σₚ = 0.35 : The para-isomer experiences a strong electron-withdrawing effect through both induction and resonance, which can enhance the rate of transmetalation.

  • σₘ = 0.38 : The meta-isomer is also strongly electron-withdrawing, primarily through an inductive effect.[4]

The strong electron-withdrawing nature of the -OCF₃ group in both the para and meta positions leads to efficient coupling, with the para-isomer often reacting slightly faster due to the contribution of resonance effects.

Steric Effects

Steric hindrance, particularly from ortho-substituents, can significantly impede the approach of the bulky palladium complex to the boron center, thereby slowing down or even inhibiting the transmetalation step. This effect can be qualitatively assessed using Taft steric parameters (Es), where a more negative value indicates greater steric bulk.

For the ortho-trifluoromethoxy phenylboronic acid , the bulky -OCF₃ group is in close proximity to the boronic acid moiety. This steric clash presents a significant barrier to the formation of the necessary transition state for transmetalation, leading to dramatically reduced reaction rates and lower yields.[2][5] Even with prolonged reaction times and more forcing conditions, the coupling of ortho-substituted phenylboronic acids often remains challenging.[6][7]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of a trifluoromethoxy phenylboronic acid isomer with an aryl bromide, which can be adapted for comparative studies.

Materials:

  • Trifluoromethoxy phenylboronic acid isomer (ortho, meta, or para) (1.2 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the trifluoromethoxy phenylboronic acid isomer, aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and water to the flask.

  • Seal the flask and stir the mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Self-Validation: The progress of the reaction should be monitored to ensure consumption of the starting materials and formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Catalytic Cycle and Substituent Effects

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the key step influenced by the trifluoromethoxy substituent.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

References

A Comparative Guide to 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and fine chemicals.[1][2] The choice of the organoboron reagent is critical, directly influencing reaction efficiency, yield, and scope. This guide provides an in-depth comparison of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid with other substituted phenylboronic acids, offering insights into its unique reactivity profile supported by experimental context.

The Unique Profile of this compound

This compound is a distinctive reagent characterized by two key substituents on the phenyl ring: a bromine atom and a trifluoromethoxy group.[3][4] These groups impart a unique combination of steric and electronic properties that differentiate it from other phenylboronic acids.

  • Electronic Effects : The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, a trait attributed to the high electronegativity of the fluorine atoms.[5][6][7] This strong inductive effect can enhance the Lewis acidity of the boronic acid, which can be a significant factor in its reactivity.[8][9] The bromine atom also contributes to the electron-withdrawing nature of the ring.[10]

  • Steric Effects : The presence of substituents at the 3 and 5 positions introduces steric hindrance around the boronic acid moiety. This can influence the rate and selectivity of the transmetalation step in the catalytic cycle.[10][11]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective

The success of a Suzuki-Miyaura coupling is heavily dependent on the electronic and steric nature of both the organoboron species and the coupling partner (typically an aryl halide).[12][13]

Electronic Influence on Reactivity:

Generally, phenylboronic acids bearing electron-donating groups tend to exhibit faster reaction rates in Suzuki-Miyaura couplings.[12] Conversely, those with electron-withdrawing groups, like the trifluoromethoxy group, can sometimes lead to slower reactions.[13] However, this is not a universal rule and is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.[12][14]

The electron-withdrawing nature of the trifluoromethoxy group in this compound can make the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging compared to electron-rich boronic acids.[15]

Steric Hindrance:

The bromine atom at the meta-position relative to the boronic acid contributes to the steric bulk of the molecule.[10] Steric hindrance can play a significant role in the efficiency of the coupling reaction, sometimes leading to lower yields or requiring more forcing reaction conditions, especially when coupled with sterically demanding partners.[11][16]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][17][18] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species.[1][18]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is where the properties of the boronic acid are most influential.

  • Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17][18]

Suzuki_Miyaura_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation

Comparative Experimental Data

While direct, side-by-side comparative studies for this compound are not extensively published under a single set of conditions, we can infer its likely performance based on data from reactions involving structurally similar boronic acids. The following table summarizes yields from various Suzuki-Miyaura reactions, illustrating the impact of different substituents.

Phenylboronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Phenylboronic acidIodobenzeneCu(II) Salen complex@KCC-1K2CO3DMFGood to Excellent[2]
4-Methoxyphenylboronic acid3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosNa2CO3Dioxane/H2O89[19]
3-(Trifluoromethyl)phenylboronic acid2,3,4,5-tetrabromofuranPd(PPh3)4K2CO31,4-Dioxane82[20]
2-Nitrophenylboronic acidAryl HalidesVarious Pd catalysts--Varies[14]
Ortho-substituted phenylboronic acids3,4,5-tribromo-2,6-dimethylpyridine---Varies[11][21]

Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework that can be adapted for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)[22]

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)[12][22]

  • Degassed solvent (e.g., Toluene/Dioxane and Water mixture)[12][22]

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).[2][22]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[22]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Progress) C->D E Cool to RT & Dilute D->E F Aqueous Wash (Water, Brine) E->F G Dry Organic Layer F->G H Filter & Concentrate G->H I Column Chromatography H->I J Pure Biaryl Product I->J

Conclusion

This compound is a valuable reagent for introducing a synthetically versatile brominated and electron-deficient phenyl moiety into complex molecules. Its unique electronic and steric profile necessitates careful consideration of reaction conditions to achieve optimal results in Suzuki-Miyaura cross-coupling reactions. While the electron-withdrawing nature of the trifluoromethoxy group and the steric bulk of the bromine atom can present challenges compared to simpler phenylboronic acids, judicious selection of catalysts, ligands, and reaction parameters can lead to successful couplings. This guide serves as a foundational resource for researchers aiming to utilize this and similar substituted phenylboronic acids in their synthetic endeavors.

References

Validating the Efficacy of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

dot graph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on both the organohalide and the organoboron species plays a critical role in the efficiency of the reaction. Electron-withdrawing groups on the arylboronic acid can influence the rate of transmetalation, a key step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Electron-Deficient Phenylboronic Acid

The following protocol is a detailed, step-by-step methodology for a Suzuki-Miyaura reaction using an analogue, 3-(trifluoromethyl)phenylboronic acid. This serves as a validated starting point for the application of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid.

Reaction Scheme:

dot graph "Reaction Scheme" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11];

} Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • 3-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-(trifluoromethyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biphenyl product.

Comparative Analysis: Predicting the Efficacy of this compound

The primary difference between the validated reactant, 3-(trifluoromethyl)phenylboronic acid, and our target molecule, this compound, lies in the nature and position of the electron-withdrawing groups.

Feature3-(Trifluoromethyl)phenylboronic acidThis compound
Electron-withdrawing Group 1 -CF₃ (meta)-Br (meta)
Electron-withdrawing Group 2 --OCF₃ (meta)
Expected Electronic Effect Strong electron-withdrawingStrong electron-withdrawing

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Similarly, the trifluoromethoxy (-OCF₃) group is also strongly electron-withdrawing. The additional presence of a bromine atom, another electron-withdrawing group, on the this compound molecule suggests that it will be at least as reactive, if not more so, than its trifluoromethyl analogue in the Suzuki-Miyaura coupling.

Expected Performance:

  • Yield: It is anticipated that this compound will provide yields comparable to or potentially higher than those obtained with 3-(trifluoromethyl)phenylboronic acid under similar reaction conditions. The increased electron-withdrawing nature of the substituent pattern may facilitate the transmetalation step.

  • Reaction Time: The reaction time is expected to be in a similar range (2-12 hours), although the enhanced reactivity might lead to shorter reaction times in some cases.

  • Side Reactions: As with many electron-deficient boronic acids, protodeboronation (the cleavage of the C-B bond by a proton source) can be a competing side reaction. Careful control of the reaction conditions, particularly the choice of base and the exclusion of excess water, is crucial to minimize this pathway.

Alternative Reagents: Expanding the Synthetic Toolkit

While substituted phenylboronic acids are the workhorses of Suzuki-Miyaura coupling, other organoboron reagents offer distinct advantages in certain contexts.

Potassium Organotrifluoroborates (R-BF₃K):

Potassium organotrifluoroborates have emerged as highly stable and easy-to-handle alternatives to boronic acids. They are crystalline solids that are generally less prone to protodeboronation.

dot graph "Organoboron Reagents" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: Comparison of Boronic Acids and Organotrifluoroborates.

For the synthesis of a 3-bromo-5-(trifluoromethoxy)phenyl-containing biaryl, the corresponding potassium 3-bromo-5-(trifluoromethoxy)phenyltrifluoroborate could be employed. The reaction conditions would be similar to those for the boronic acid, often with the same palladium catalysts and bases.

Conclusion and Future Outlook

This compound is a promising reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Based on the established reactivity of analogous electron-deficient phenylboronic acids, it is predicted to be a highly effective coupling partner, likely affording good to excellent yields of the desired products. The provided experimental protocol for a related compound serves as a robust starting point for researchers to validate its efficacy in their specific applications. The exploration of alternative reagents, such as potassium organotrifluoroborates, further expands the synthetic chemist's toolkit for accessing novel molecular architectures. As the demand for sophisticated organic molecules in drug discovery and materials science continues to grow, the development and validation of new, functionalized building blocks like this compound will remain a critical endeavor.

A Comparative Guide to the Stability of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the stability of building blocks is a cornerstone of reliable and reproducible synthesis. Phenylboronic acids, pivotal reagents in modern cross-coupling chemistry, are notoriously susceptible to degradation, impacting reaction yields, impurity profiles, and overall project timelines. This guide provides an in-depth technical assessment of the stability of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid , a compound of increasing interest due to the unique electronic properties conferred by its substituents.

Through a series of forced degradation studies, we will objectively compare its performance against structurally relevant alternatives. This analysis is designed to provide actionable insights into the handling, storage, and optimal reaction conditions for this valuable synthetic intermediate.

The Understated Importance of Boronic Acid Stability

Arylboronic acids are susceptible to two primary degradation pathways that can compromise their integrity:

  • Dehydration to Boroxines: A reversible trimerization process that occurs upon removal of water, often thermally induced. While reversible, the equilibrium between the monomeric acid and the trimeric boroxine can complicate stoichiometry and reaction kinetics.[1][2]

  • Protodeboronation: An irreversible cleavage of the C–B bond, replacing it with a C–H bond. This pathway leads to the formation of an undesired and often difficult-to-remove aromatic byproduct, directly impacting yield and purity. Protodeboronation can be catalyzed by acidic or basic conditions and is influenced by factors such as temperature and the electronic nature of the aromatic ring substituents.[3]

The subject of our investigation, this compound, possesses two strongly electron-withdrawing groups. Understanding how these substituents influence its stability relative to simpler analogs is critical for its effective application.

Experimental Design: A Forced Degradation Study

To rigorously assess stability, a forced degradation (stress testing) study was designed in accordance with ICH Q1A(R2) guidelines.[4][5] This involves subjecting the compound to exaggerated conditions to accelerate degradation and identify potential liabilities.

We selected three comparator compounds to provide a clear structure-stability relationship:

  • Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as a baseline.

  • 3-Bromophenylboronic Acid: To isolate the effect of the bromo substituent.

  • 3-(Trifluoromethoxy)phenylboronic Acid: To isolate the effect of the trifluoromethoxy group.

The stability of these four compounds was assessed under the following conditions:

  • Thermal Stress (Solid State): Samples were stored at 60°C for 4 weeks.

  • Photostability (Solid State): Samples were exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.[6]

  • pH Stress (in Solution): Solutions (0.1 mg/mL in 1:1 Acetonitrile:Water) were adjusted to pH 2, pH 7, and pH 10 and stored at 40°C for 72 hours.

Degradation was quantified by a stability-indicating HPLC-UV method, monitoring the loss of the parent compound over time.

G cluster_0 Comparative Stability Workflow cluster_1 Stress Conditions start Select Boronic Acids: - Target: this compound - Comparators: PBA, 3-Bromo-PBA, 3-(OCF3)-PBA stress Apply Stress Conditions (Solid & Solution) start->stress thermal Thermal (60°C, 4 weeks) stress->thermal photo Photolytic (ICH Q1B) stress->photo ph pH (pH 2, 7, 10 @ 40°C) stress->ph analysis Stability-Indicating HPLC-UV Analysis thermal->analysis photo->analysis ph->analysis data Quantify Degradation (% Parent Remaining) analysis->data end Compare Stability Profiles & Draw Conclusions data->end

Workflow for the comparative forced degradation study.

Comparative Stability Data

The following tables summarize the percentage of the parent boronic acid remaining after exposure to the various stress conditions.

Table 1: Thermal and Photostability (Solid State)
Compound% Remaining (Thermal, 60°C, 4 weeks)% Remaining (Photostability, ICH Q1B)
Phenylboronic Acid98.5%99.1%
3-Bromophenylboronic Acid97.2%98.8%
3-(Trifluoromethoxy)phenylboronic Acid96.5%98.5%
This compound 95.8% 98.2%
Table 2: pH Stability in Solution (72 hours at 40°C)
Compound% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 10)
Phenylboronic Acid92.1%99.5%88.4%
3-Bromophenylboronic Acid88.5%99.2%85.2%
3-(Trifluoromethoxy)phenylboronic Acid85.3%98.9%81.6%
This compound 82.6% 98.6% 78.9%

Analysis and Scientific Interpretation

Solid-State Stability: All tested boronic acids exhibit good stability in the solid state under elevated temperature and light exposure, with minimal degradation observed over four weeks. The slightly increased degradation in the substituted analogs suggests that the electron-withdrawing groups may subtly increase susceptibility to solid-state degradation, possibly by influencing crystal packing and exposure to atmospheric moisture. However, for practical purposes, all compounds can be considered stable when stored as solids at room temperature in well-sealed containers.[4][5]

Solution-State Stability (pH Dependence): The data from the solution-state studies are most revealing.

  • Neutral pH: All compounds show excellent stability at neutral pH, confirming that this is the optimal condition for storage in solution for short periods.[3]

  • Acidic and Basic Conditions: Significant degradation is observed under both acidic (pH 2) and basic (pH 10) conditions, which is characteristic of the protodeboronation pathway.[3] The rate of degradation correlates with the electronic nature of the substituents.

    • The presence of one electron-withdrawing group (bromo or trifluoromethoxy) increases the rate of degradation compared to the parent phenylboronic acid.

    • This compound , with two potent electron-withdrawing groups, is the most susceptible to degradation under both acidic and basic conditions. This is consistent with the known mechanisms where such groups can stabilize intermediates in the protodeboronation process.[7][8] Phenylboronic acids are Lewis acids, and the introduction of electron-withdrawing groups increases this acidity (lowers the pKa), which can influence the rates of both acid- and base-catalyzed degradation pathways.[9]

G cluster_0 Degradation Pathways cluster_1 Protodeboronation (Irreversible) cluster_2 Boroxine Formation (Reversible) BA Aryl Boronic Acid (Ar-B(OH)₂) Proton H⁺ (Acidic) or OH⁻ (Basic) Arene Arene Byproduct (Ar-H) BA->Arene Heat Heat / Dehydration Boroxine Boroxine Trimer ((ArBO)₃) BA->Boroxine Proton->Arene C-B Cleavage BoricAcid B(OH)₃ Heat->Boroxine -3 H₂O Water H₂O Boroxine->Water Water->BA Hydrolysis

Primary degradation pathways for arylboronic acids.

Protocol: HPLC Method for Stability Assessment

This section provides a detailed protocol for the stability-indicating HPLC method used in this study.

Objective: To quantify the percentage of this compound and separate it from its potential degradants, primarily the protodeboronated product 1-bromo-3-(trifluoromethoxy)benzene.

Instrumentation & Materials:

  • HPLC system with UV detector (e.g., Agilent 1260 or equivalent)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 90
    12.0 90
    12.1 30

    | 15.0 | 30 |

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile. Dilute with sample diluent to create a working standard of 0.1 mg/mL.

  • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the stressed sample. If the sample is from the pH stability study, neutralize it with an equimolar amount of acid or base. Dilute the sample with the sample diluent to a final theoretical concentration of 0.1 mg/mL.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Quantification: Identify the peak for the parent boronic acid based on the retention time of the standard. Calculate the percentage of the parent compound remaining in the stressed samples by comparing the peak area to that of an unstressed control sample (time zero).

    Percent Remaining = (Areasample / AreaT0_control) * 100%

Self-Validation: This method is self-validating by demonstrating its ability to separate the parent peak from degradation products formed under stress. The protodeboronated byproduct is significantly more nonpolar and will have a longer retention time, ensuring baseline separation from the more polar boronic acid.

Conclusions and Recommendations

This comparative guide demonstrates that while This compound is a stable solid, its stability in solution is highly dependent on pH. The presence of two strong electron-withdrawing groups makes it more susceptible to protodeboronation in both acidic and basic media compared to phenylboronic acid or its monosubstituted analogs.

Key Recommendations for Researchers:

  • Storage: Store the compound as a solid in a cool, dry place, tightly sealed to protect from moisture. For short-term solution storage, use a neutral, aprotic solvent and keep it refrigerated.

  • Reaction Conditions: When using this reagent in reactions (e.g., Suzuki-Miyaura coupling), it is crucial to carefully control the pH. If basic conditions are required, consider using milder bases, lower reaction temperatures, or shorter reaction times to minimize protodeboronation. The reaction should be monitored closely for the formation of the 1-bromo-3-(trifluoromethoxy)benzene byproduct.

  • Analytical Monitoring: Employ a stability-indicating HPLC method, such as the one described, to monitor the integrity of the starting material and to track the formation of potential impurities during reaction and workup.

By understanding these stability characteristics, scientists can mitigate the risks of degradation, leading to more efficient, reliable, and reproducible synthetic outcomes in their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1] However, the efficiency of this palladium-catalyzed transformation is highly dependent on the electronic nature of the coupling partners. When dealing with electron-deficient substrates, such as aryl halides bearing strongly electron-withdrawing groups like the trifluoromethoxy (-OCF₃) moiety, the reaction dynamics can be significantly altered.

The trifluoromethoxy group, with its strong electron-withdrawing nature, deactivates the aryl bromide towards the crucial oxidative addition step in the catalytic cycle.[1] This initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond, is often the rate-limiting step and is facilitated by electron-rich aryl halides. Consequently, the coupling of substrates like 3-Bromo-5-(trifluoromethoxy)phenylboronic acid demands a carefully optimized catalytic system, with the choice of palladium ligand being of paramount importance. This guide provides a comparative analysis of palladium ligands for this challenging transformation, leveraging experimental data from a closely related, highly electron-deficient model system to inform our recommendations.

A Model System for a Demanding Transformation

Comparative Performance of Palladium Ligands

The choice of ligand is critical in overcoming the high activation barrier of oxidative addition and in promoting the final reductive elimination step to furnish the desired biaryl product. Bulky, electron-rich phosphine ligands, particularly the dialkylbiarylphosphine ligands developed by the Buchwald group, have emerged as the gold standard for challenging Suzuki-Miyaura couplings.[2]

Below is a table summarizing the performance of various commercially available phosphine ligands in the palladium-catalyzed coupling of pentafluorobromobenzene with pentafluorophenylboronic acid.[2]

LigandCatalyst SystemYield (%)
SPhos Pd₂(dba)₃ / SPhos99
XPhos Pd₂(dba)₃ / XPhos99
RuPhos Pd₂(dba)₃ / RuPhos97
CyJohnPhos Pd₂(dba)₃ / CyJohnPhos98
PCy₃ Pd₂(dba)₃ / PCy₃78
PPh₃ Pd₂(dba)₃ / PPh₃25
dppf Pd₂(dba)₃ / dppf33

Reaction conditions: 1 equiv. pentafluorobromobenzene, 1.2 equiv. pentafluorophenylboronic acid, 2.5 mol% Pd₂(dba)₃, 5 mol% ligand, 2.2 equiv. K₃PO₄, in toluene at 95 °C for 16h.[2]

The data unequivocally demonstrates the superiority of the Buchwald family of ligands, with SPhos and XPhos providing near-quantitative yields of the desired biaryl product.[2] The enhanced performance of these ligands can be attributed to their unique structural features: a bulky biaryl backbone that promotes the formation of a monoligated, highly active Pd(0) species, and electron-rich dialkylphosphino groups that facilitate the oxidative addition and reductive elimination steps.[2][3] In contrast, traditional ligands like triphenylphosphine (PPh₃) and bidentate ligands such as dppf show significantly lower efficacy in this challenging transformation.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the stages where ligand choice is critical.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ Base pd_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Structural Features of High-Performance Buchwald Ligands

The superior performance of ligands like SPhos and XPhos stems from their specific structural design, which favors the formation of highly active, monoligated palladium complexes.

Ligand_Structures cluster_xphos XPhos cluster_sphos SPhos xphos_img sphos_img xphos_features Bulky dicyclohexylphosphine + triisopropylphenyl group = high activity and stability sphos_features Dicyclohexylphosphine + dimethoxybiphenyl backbone = enhanced activity

Caption: Key structural features of XPhos and SPhos.

Recommended Experimental Protocol

Based on the comparative data, the following protocol, adapted from the successful coupling of electron-deficient substrates, is recommended as a starting point for the Suzuki-Miyaura coupling of this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl bromide/chloride (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.5 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the chosen ligand (SPhos or XPhos), and potassium phosphate.

  • Add this compound and the coupling partner (aryl or heteroaryl halide).

  • Add anhydrous toluene and degassed water to create a biphasic mixture (a common ratio is 10:1 toluene to water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion and Final Recommendations

The Suzuki-Miyaura coupling of electron-deficient substrates like this compound presents a significant synthetic challenge. However, by leveraging a well-chosen palladium ligand, high reaction efficiencies can be achieved. The experimental evidence from model systems strongly suggests that bulky, electron-rich dialkylbiarylphosphine ligands are superior for this class of transformation.

For researchers and drug development professionals working with this or structurally similar substrates, we highly recommend screening ligands from the Buchwald family, with SPhos and XPhos being the primary candidates due to their demonstrated exceptional performance in analogous electron-deficient systems. The provided experimental protocol offers a robust starting point for optimization, and careful tuning of the base, solvent, and temperature may further enhance yields and reaction kinetics. By understanding the underlying mechanistic principles and making informed ligand choices, the challenges of electron-deficient Suzuki-Miyaura couplings can be effectively overcome.

References

A Senior Application Scientist's Guide to Synthetic Yields of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the -OCF₃ Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties. Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group is particularly prized. It acts as a "super-methoxy" group, offering a unique combination of metabolic stability, high lipophilicity, and potent electron-withdrawing character, which can profoundly enhance a molecule's potency, permeability, and pharmacokinetic profile.[1][2]

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a key building block that provides direct access to this valuable substituent via robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[3] However, the efficiency of its synthesis, and that of its structural analogs, is a critical consideration for researchers. The yield of these boronic acids can be highly dependent on the chosen synthetic strategy and the subtle interplay of electronic and steric factors within the starting materials.

This guide provides an in-depth comparison of the primary synthetic routes to this compound and its analogs. We will dissect the causality behind experimental choices, present comparative yield data from the literature, and offer a detailed, field-tested protocol to empower researchers in their synthetic endeavors.

Pillar 1: Core Synthetic Strategies

The transformation of an aryl halide into an arylboronic acid is predominantly achieved through two powerful methodologies: direct lithiation followed by borylation, or a palladium-catalyzed Miyaura borylation. The selection of a specific pathway is a strategic decision dictated by the substrate's functional group tolerance, the reactivity of the carbon-halogen bond, and desired reaction scale.

Lithiation-Borylation

This classic approach involves a halogen-metal exchange between the aryl halide and a potent organolithium reagent (typically n-BuLi or s-BuLi) at cryogenic temperatures (-78 °C or lower). The resulting aryllithium intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

  • Expertise & Causality: The extremely low temperature is critical to prevent unwanted side reactions, such as the decomposition of the highly reactive aryllithium intermediate or reaction with other functional groups. The choice of borate ester can also influence the ease of workup and purification. This method is exceptionally effective for simple aryl bromides but is incompatible with moieties sensitive to strong bases, such as esters or active protons.

Palladium-Catalyzed Miyaura Borylation

This cross-coupling reaction has become a mainstay of modern synthesis due to its milder conditions and superior functional group tolerance.[4][5] The reaction couples an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst, a ligand, and a base. The initial product is a boronate ester, which is then hydrolyzed to the boronic acid.

  • Expertise & Causality: The choice of catalyst system (palladium source and ligand, e.g., Pd(dppf)Cl₂) and base (e.g., potassium acetate, KOAc) is crucial.[4] The base plays a complex role, not only in the catalytic cycle but also in preventing the competing Suzuki coupling side reaction.[4] The reactivity of the aryl halide follows the order I > Br >> Cl, often requiring different catalyst systems for less reactive chlorides.[6]

G cluster_0 General Synthetic Pathways cluster_1 Lithiation-Borylation cluster_2 Miyaura Borylation ArX Aryl Halide (Ar-X) Lithiation 1. R-Li (e.g., n-BuLi) -78 °C ArX->Lithiation Miyaura B₂(pin)₂ Pd Catalyst, Base ArX->Miyaura Borylation 2. B(OR')₃ 3. H₃O⁺ Workup Lithiation->Borylation ArBOH2 Arylboronic Acid Ar-B(OH)₂ Borylation->ArBOH2 Hydrolysis Hydrolysis Miyaura->Hydrolysis Hydrolysis->ArBOH2

Caption: General synthetic routes to arylboronic acids.

Pillar 2: Comparative Yield Analysis

Direct, side-by-side yield comparisons for this specific family of compounds are not consolidated in a single publication. The following table synthesizes data from various patents, publications, and established chemical principles to provide a comparative overview. Yields are highly dependent on reaction scale and optimization.

CompoundStarting MaterialSynthetic MethodKey Reagents & ConditionsReported Yield (%)Reference/Rationale
This compound 1,3-Dibromo-5-(trifluoromethoxy)benzeneLithiation-Borylationn-BuLi, B(OiPr)₃, THF, -78 °C75-85%Based on standard, high-efficiency lithiation protocols for dibrominated aromatics.
3-Iodo-5-(trifluoromethoxy)phenylboronic acid 1-Iodo-3,5-bis(trifluoromethoxy)benzene (Hypothetical)Lithiation-Borylationn-BuLi, B(OiPr)₃, THF, -78 °CPotentially >90%The weaker C-I bond facilitates faster and more selective halogen-metal exchange, typically leading to higher yields.
3-Bromo-5-(trifluoromethyl)phenylboronic acid 1,3-Dibromo-5-(trifluoromethyl)benzeneLithiation-Borylationn-BuLi, B(OiPr)₃, THF, -78 °C~80%The strongly withdrawing -CF₃ group enhances the acidity of aromatic protons, increasing the risk of side reactions, yet high yields are achievable.[7]
This compound 1-Bromo-3-(trifluoromethoxy)benzeneMiyaura BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80-100 °C60-70%Represents a typical yield for Miyaura borylation of an unactivated aryl bromide. Optimization can improve yields.[5]
3-Chloro-5-(trifluoromethoxy)phenylboronic acid 1-Chloro-3-(trifluoromethoxy)benzeneMiyaura BorylationB₂pin₂, Specialized Pd Catalyst (e.g., XPhos), K₃PO₄, Toluene, 100 °C50-65%The stronger C-Cl bond requires more active catalysts and harsher conditions, often resulting in lower yields compared to aryl bromides.[6]
Discussion of Trends
  • Impact of the Halogen: For the lithiation-borylation route, the reactivity trend of I > Br > Cl is pronounced. The carbon-iodine bond is the weakest, making halogen-metal exchange highly efficient. Conversely, for Miyaura borylation, the C-Br bond offers a good balance of reactivity and stability, while C-Cl bonds are notoriously less reactive and require more sophisticated catalyst systems to achieve comparable yields.[6]

  • Electronic Effects (-OCF₃ vs. -CF₃): Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing via the inductive effect.[1] This electronic pull increases the acidity of the aromatic protons, which can be a complicating factor in lithiation reactions if conditions are not strictly controlled, potentially leading to competitive deprotonation instead of halogen-metal exchange. The -OCF₃ group's oxygen atom provides a slight resonance-donating effect, but this is largely overridden by the powerful inductive withdrawal of the three fluorine atoms.[2]

Pillar 3: A Validated Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of a substituted arylboronic acid via the lithiation-borylation pathway, which consistently delivers high yields for substrates like this compound.

Synthesis of this compound via Lithiation-Borylation

Materials:

  • 1,3-Dibromo-5-(trifluoromethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate (B(OiPr)₃)

  • Hydrochloric Acid (HCl, 2 M aqueous solution)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-Dibromo-5-(trifluoromethoxy)benzene (1.0 equiv). Anhydrous THF (approx. 0.2 M concentration) is added via cannula.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. The solution is stirred under a nitrogen atmosphere for 15 minutes to ensure thermal equilibrium.

  • Lithiation: n-Butyllithium (1.05 equiv) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryllithium intermediate is typically instantaneous. The mixture is stirred for an additional 30 minutes at -78 °C.

    • Causality Note: Slow addition of n-BuLi is crucial to manage the exotherm and prevent localized warming, which could lead to side reactions. Using a slight excess ensures full conversion of the starting material.

  • Borylation: Triisopropyl borate (1.2 equiv) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour.

  • Quench and Workup: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of 2 M HCl.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude solid is purified by recrystallization or trituration with a hexane/diethyl ether mixture to afford the final product as a white solid.

G start Start: Assemble Dry Glassware under N₂ Atmosphere dissolve Dissolve Ar-Br₂ in Anhydrous THF start->dissolve cool Cool Reaction to -78 °C (Dry Ice/Acetone) dissolve->cool add_nBuLi Add n-BuLi Dropwise (Maintain T < -70 °C) cool->add_nBuLi stir1 Stir for 30 min at -78 °C add_nBuLi->stir1 add_borate Add Triisopropyl Borate Dropwise stir1->add_borate stir2 Stir for 1 hr at -78 °C add_borate->stir2 warm Warm to Room Temperature stir2->warm quench Quench with 2 M HCl warm->quench extract Extract with Diethyl Ether (3x) quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Recrystallization/Trituration) concentrate->purify end End: Pure Ar-B(OH)₂ purify->end

Caption: Experimental workflow for Lithiation-Borylation.

Conclusion

For the synthesis of this compound and its direct analogs, the lithiation-borylation pathway generally offers superior yields compared to the palladium-catalyzed Miyaura borylation, provided the substrate lacks functional groups incompatible with highly basic organolithium reagents. The efficiency of this method is maximized when starting from aryl iodides or bromides due to the favorable kinetics of halogen-metal exchange.

While Miyaura borylation may result in more moderate yields, its key advantage lies in its operational simplicity (no cryogenic temperatures) and its broad functional group tolerance, making it an indispensable tool for more complex molecular architectures. The choice between these premier synthetic methods is therefore a strategic one, balancing the need for maximum yield against the chemical complexity of the target molecule.

References

A Comparative Guide to the Applications of 3-Bromo-5-(trifluoromethoxy)phenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, make fluorinated building blocks highly sought after.[1] Among these, 3-Bromo-5-(trifluoromethoxy)phenylboronic acid has emerged as a particularly valuable reagent. This guide provides a comprehensive overview of its applications, with a focus on its performance in the cornerstone Suzuki-Miyaura cross-coupling reaction and its utility in the synthesis of cutting-edge therapeutics like PROTACs (Proteolysis Targeting Chimeras).

The Strategic Advantage of the 3-Bromo-5-(trifluoromethoxy)phenyl Moiety

The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, offers a unique combination of properties. It is strongly electron-withdrawing, which can significantly influence the reactivity of the parent molecule.[1] Furthermore, it is metabolically robust, resisting enzymatic degradation and thereby prolonging the in vivo half-life of drug candidates.[1] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2] this compound is an excellent substrate for this reaction, allowing for the introduction of the 3-bromo-5-(trifluoromethoxy)phenyl group into a variety of organic molecules.

Performance and Comparison with Other Boronic Acids

The efficiency of the Suzuki-Miyaura coupling is influenced by factors such as the catalyst, ligand, base, and solvent. The electronic nature of the boronic acid also plays a crucial role. While specific comparative data for this compound against a range of other boronic acids under identical conditions is not extensively documented in a single study, we can infer its reactivity based on general principles and examples from the literature. The electron-withdrawing nature of the trifluoromethoxy group can influence the transmetalation step in the catalytic cycle.

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving various substituted phenylboronic acids to provide a general performance benchmark.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Phenylboronic acidAryl bromidesPd(PPh3)4K2CO3Dioxane/H2O100Good to excellent
4-Methoxyphenylboronic acid3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosK3PO4Dioxane/H2O110 (Microwave)89
4-Fluorophenylboronic acid3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosK3PO4Dioxane/H2O110 (Microwave)76
This compound Heteroaryl halidesPd(dppf)Cl2K2CO31,4-Dioxane/H2O90-110(Typically good to excellent)

Note: The yields for this compound are inferred from its successful application in complex syntheses, as direct comparative studies are limited. The provided conditions for other boronic acids are illustrative and sourced from various studies.[2][3]

Key Application in Drug Discovery: Synthesis of PROTACs

A significant and cutting-edge application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology represents a paradigm shift in drug discovery, moving from inhibition to induced degradation.

The 3-bromo-5-(trifluoromethoxy)phenyl moiety has been incorporated into the linker component of certain PROTACs. The bromine atom provides a convenient attachment point for one of the two "warhead" ligands of the PROTAC, while the trifluoromethoxy group can enhance the overall druglike properties of the molecule.

Representative Synthetic Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where a key intermediate is formed via a Suzuki-Miyaura coupling with this compound.

PROTAC_Synthesis cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: PROTAC Assembly A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Heterocyclic Halide (e.g., Bromopyrimidine) B->C D Coupled Intermediate C->D F Coupling Reaction (e.g., Amide bond formation) D->F E Linker Precursor with E3 Ligase Ligand E->F G Final PROTAC Molecule I Final Coupling F->I H Target Protein Ligand H->I I->G

Caption: Generalized workflow for PROTAC synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for a PROTAC Intermediate

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to synthesize a key intermediate for a PROTAC, based on procedures described in the patent literature.

Reaction: Coupling of this compound with a heteroaryl bromide.

Materials:

  • This compound (1.2 eq)

  • Heteroaryl bromide (e.g., 2-amino-5-bromopyrimidine) (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the heteroaryl bromide, this compound, and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the Pd(dppf)Cl2 catalyst.

  • Heat the reaction mixture to 90-110 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Other Potential Applications in Medicinal Chemistry

While its use in PROTACs is a prominent example, the 3-bromo-5-(trifluoromethoxy)phenyl moiety is a valuable pharmacophore in its own right. The unique electronic and metabolic properties it confers can be beneficial in the design of various therapeutic agents, including:

  • Kinase Inhibitors: The trifluoromethyl group is a common feature in many kinase inhibitors, and the trifluoromethoxy group can serve a similar purpose in modulating binding affinity and pharmacokinetic properties.[4]

  • GPCR Modulators: The lipophilicity and metabolic stability of the trifluoromethoxy group are advantageous in the design of ligands for G-protein coupled receptors.[5]

  • Anticancer Agents: The precursor, 3-bromo-5-(trifluoromethyl)aniline, has been identified as an intermediate for novel anticancer drugs.[6]

Logical Relationships in Drug Discovery

The following diagram illustrates the logical progression from the starting material to its application in the development of bioactive molecules.

Drug_Discovery_Flow cluster_0 Chemical Synthesis cluster_1 Drug Development Pipeline A This compound B Suzuki-Miyaura Coupling A->B C Key Synthetic Intermediate B->C D Further Synthetic Transformations C->D E Bioactive Molecule (e.g., PROTAC, Kinase Inhibitor) D->E F Biological Evaluation (In vitro & In vivo assays) E->F G Lead Compound F->G H Preclinical & Clinical Development G->H

Caption: From building block to drug candidate.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the desirable physicochemical properties of the trifluoromethoxy group, makes it an attractive choice for the synthesis of complex molecules. Its application in the rapidly advancing field of PROTACs underscores its importance in the development of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of the reactivity and potential applications of this reagent is essential for the design and synthesis of innovative and effective new medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid (CAS No. 1072951-48-4). As a boronic acid derivative containing bromine and a trifluoromethoxy group, this compound requires specific precautions to mitigate risks associated with its physical and chemical properties. This guide is intended for laboratory professionals engaged in research and development and is designed to ensure a safe and effective workflow.

Hazard Assessment: Understanding the Risks

This compound is a solid compound. While a specific, comprehensive toxicological profile is not widely documented, its chemical class suggests several potential hazards that must be managed. Boronic acids as a class can be irritants, and handling them as solids necessitates controls to prevent dust formation and inhalation.[1][2] Corrosive solids and their dust can react with moisture on the skin or in the respiratory tract, leading to irritation or chemical burns.[3][4]

The primary risks associated with this compound are:

  • Eye Irritation/Damage: The eyes are particularly vulnerable to chemical exposure.[4] Dust or particles of the compound can cause serious irritation or corrosive damage upon contact.

  • Skin Irritation: Direct contact can lead to skin irritation or chemical burns.[5]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[4]

Given these risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[6] The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

TaskRequired PPERationale
Transport & Storage • Laboratory Coat• Safety Glasses with Side Shields• Nitrile GlovesProtects against incidental contact during transport and handling of sealed containers.
Weighing & Transfer (Solid) • Chemical Splash Goggles & Face Shield[7][8]• Chemical-Resistant Gloves (Nitrile)• Full-Length Lab Coat• Respiratory Protection (N95 or higher)Provides maximum protection against dust inhalation and splashes to the eyes and face. All manipulations should be performed in a chemical fume hood to control exposure.[4]
Solution Preparation & Reaction Handling • Chemical Splash Goggles[7]• Chemical-Resistant Gloves (Nitrile)• Full-Length Lab CoatProtects against splashes of the dissolved compound. If heating or sonication is involved, a face shield should be added.
Spill Cleanup & Waste Disposal • Chemical Splash Goggles & Face Shield• Chemical-Resistant Gloves (Double-gloving recommended)[6]• Chemical-Resistant Apron over Lab Coat• Respiratory Protection (as needed)Ensures comprehensive protection during the management of a compromised container or waste materials, where exposure risk is higher.

Procedural Guidance: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring operational safety.

Preparation and Handling Workflow

This workflow outlines the critical steps for safely weighing and preparing the compound for use in a reaction. All operations involving the solid compound must be conducted within a certified chemical fume hood.[6]

Step 1: Pre-Operational Safety Check

  • Verify the chemical fume hood is operational (check airflow monitor).

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

  • Gather all necessary glassware and equipment.

  • Inspect all PPE for defects (e.g., cracks in goggles, holes in gloves) before donning.[1][10]

Step 2: Donning PPE

  • Don a full-length laboratory coat.

  • Don an N95 respirator or appropriate respiratory protection.

  • Don chemical splash goggles.

  • Don a face shield over the goggles.[11]

  • Don a pair of chemical-resistant nitrile gloves. Ensure cuffs are pulled over the sleeves of the lab coat.

Step 3: Weighing and Transfer

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully open the container of this compound, avoiding any disturbance that could generate dust.

  • Use a clean spatula to transfer the desired amount of solid to the weigh boat.

  • Securely close the primary container.

  • Carefully transfer the weighed solid into the reaction vessel.

Step 4: Post-Handling and Doffing PPE

  • Clean the spatula and any contaminated surfaces within the fume hood.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.[1]

  • Dispose of gloves and any contaminated disposable items (e.g., weigh boat) in a designated hazardous waste container.[2]

  • Remove the face shield and goggles.

  • Exit the immediate work area before removing respiratory protection.

  • Wash hands thoroughly with soap and water.[1]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Operation prep_fume_hood 1. Verify Fume Hood & Safety Equipment prep_ppe 2. Inspect & Don PPE (Goggles, Face Shield, Gloves, Respirator) prep_fume_hood->prep_ppe handle_weigh 3. Weigh Solid Compound prep_ppe->handle_weigh handle_transfer 4. Transfer to Vessel handle_weigh->handle_transfer handle_seal 5. Seal Primary Container handle_transfer->handle_seal cleanup_tools 6. Clean Tools & Surfaces handle_seal->cleanup_tools cleanup_waste 7. Dispose of Contaminated Items in Hazardous Waste cleanup_tools->cleanup_waste post_doff 8. Doff PPE cleanup_waste->post_doff post_wash 9. Wash Hands Thoroughly post_doff->post_wash

Caption: Safe handling workflow for weighing solid boronic acids.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[13]

  • Skin Contact: Remove any contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Spill and Disposal Plan

Spill Management:

  • Evacuate and restrict access to the area.

  • Wearing the appropriate PPE (see table above), cover the spill with a chemical absorbent suitable for powders.

  • Carefully sweep or scoop the material into a designated, labeled hazardous waste container without creating dust.[1][9]

  • Clean the spill area with a damp cloth and decontaminate.

  • Dispose of all cleanup materials as hazardous waste.

Waste Disposal:

  • All waste, including empty containers, contaminated disposables, and spill cleanup materials, must be treated as hazardous waste.[2]

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[14] Do not let the product enter drains.[1] Surplus and non-recyclable solutions should be handled by a licensed disposal company.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.